molecular formula C22H32N4O4 B1671159 Elarofiban CAS No. 198958-88-2

Elarofiban

Cat. No.: B1671159
CAS No.: 198958-88-2
M. Wt: 416.5 g/mol
InChI Key: ABNXKGFLZFSILK-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elarofiban, also known as RWJ-53308, is a potent, selective and orally active GPIIb/IIIa antagonist. RWJ-53308 is a novel nonpeptide glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist that inhibits fibrinogen binding to GPIIb/IIIa with an IC(50) of 0.4+/-0.3 nM. RWJ-53308 inhibits thrombin-induced platelet aggregation in human gel-filtered platelets (IC(50)=60+/-12 nM) and platelet aggregation in human platelet-rich plasma (PRP) in response to collagen, arachidonic acid, ADP, and SFLLRN-NH(2) (IC(50)=60+/-10, 150+/-30, 70+/-4, and 160+/-80 nM, respectively). RWJ-53308 may be useful for both acute and chronic treatment of arterial thrombotic disorders.

Properties

IUPAC Name

(3S)-3-[[(3R)-1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNXKGFLZFSILK-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC2CCNCC2)C(=O)N[C@@H](CC(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198958-88-2
Record name Elarofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198958882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELAROFIBAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YH5NSL8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Pharmacokinetics and Pharmacodynamics of Elarofiban (RWJ-53308)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of Elarofiban (RWJ-53308) , a potent, orally active antagonist of the platelet glycoprotein IIb/IIIa (


) receptor.

Designed for drug development professionals, this document moves beyond surface-level summaries to explore the mechanistic causality, experimental validation, and translational challenges associated with this compound.

Compound Profile & Mechanism of Action

This compound (Code: RWJ-53308) represents a significant effort in the "post-tPA" era to develop orally bioavailable antiplatelet agents that mimic the efficacy of intravenous GPIIb/IIIa inhibitors (e.g., abciximab, tirofiban).[1]

  • Chemical Class: Non-peptide peptidomimetic.

  • Structural Basis: Mimics the K-Q-A-G-D (Lys-Gln-Ala-Gly-Asp) sequence found at the carboxyl terminus of the fibrinogen

    
    -chain, which is the primary binding site for the GPIIb/IIIa receptor.
    
  • Therapeutic Target: Integrin

    
     (Glycoprotein IIb/IIIa).
    
  • Primary Mechanism: Competitive antagonism. This compound occupies the fibrinogen-binding pocket on activated platelets, preventing the cross-linking of platelets by fibrinogen and von Willebrand factor, thereby blocking the "final common pathway" of platelet aggregation.

Mechanism Visualization

The following diagram illustrates the competitive inhibition mechanism within the platelet activation cascade.

G cluster_binding Receptor Competition Agonist Agonist Stimulation (ADP, Thrombin, Collagen) InsideOut Inside-Out Signaling Agonist->InsideOut ConfChange GPIIb/IIIa Conformational Change (Low -> High Affinity) InsideOut->ConfChange Receptor Activated GPIIb/IIIa Receptor ConfChange->Receptor Exposes Binding Site Fibrinogen Fibrinogen / vWF (Endogenous Ligand) Fibrinogen->Receptor Cross-linking This compound This compound (RWJ-53308) (High Affinity Antagonist) This compound->Receptor Competitive Blockade (IC50 ~0.4 nM) Aggregation Platelet Aggregation (Thrombus Formation) Receptor->Aggregation If Fibrinogen binds Blockade Inhibition of Aggregation Receptor->Blockade If this compound binds

Figure 1: this compound competitive antagonism at the GPIIb/IIIa receptor interface.

Preclinical Pharmacodynamics (PD)

This compound distinguishes itself by high potency across multiple species, a critical feature given the known species-dependent affinity variations in integrin antagonists.

In Vitro Potency

The compound demonstrates nanomolar affinity for the receptor and potent inhibition of aggregation regardless of the agonist used. This "agonist-independent" inhibition confirms the blockade occurs at the final common pathway.

Assay TypeAgonist / TargetIC50 (nM) ± SDSignificance
Receptor Binding Purified GPIIb/IIIa (Fibrinogen competition)0.4 ± 0.3 Extremely high affinity; tight binding kinetics.
Platelet Aggregation Thrombin (Human PRP)60 ± 12 Potent inhibition of the most powerful physiologic activator.
Platelet Aggregation Collagen (Human PRP)60 ± 10 Blocks adhesion-induced aggregation.[2]
Platelet Aggregation ADP (Human PRP)70 ± 4 Blocks amplification loop.
Platelet Aggregation TRAP (SFLLRN-NH2)160 ± 80 Slightly lower potency against PAR-1 mediated activation.

Data Source: Damiano et al. (2001) [1].[3]

In Vivo Efficacy Models

This compound was evaluated in canine and guinea pig models, which are preferred over rodents for GPIIb/IIIa research due to higher receptor homology with humans.

  • Canine Arteriovenous (AV) Shunt:

    • Protocol: An extracorporeal shunt containing a silk thread is established between the femoral artery and vein. Thrombus forms on the thread over 15-20 minutes.

    • Result: Dose-dependent reduction in thrombus weight.[2]

    • Effective Dose: 0.01–0.1 mg/kg (IV) and 3 mg/kg (PO).[2]

  • Guinea Pig Carotid Pinch Injury:

    • Protocol: Mechanical injury to the carotid artery induces Cyclic Flow Reductions (CFRs) caused by repetitive platelet plugging and embolization.

    • Result: Complete suppression of CFRs.

    • Effective Dose: 0.7 mg/kg (IV).[2]

Preclinical Pharmacokinetics (PK)

The primary challenge for this class of drugs is achieving oral bioavailability (F) while maintaining receptor specificity. This compound utilizes a zwitterionic structure to balance solubility and permeability.

Absorption and Bioavailability
  • Oral Bioavailability (F): 16 ± 7% in dogs.[2]

    • Insight: While 16% is low compared to small lipophilic molecules, it is significant for a peptidomimetic charged at physiological pH. This level was deemed sufficient to achieve pharmacologically active plasma concentrations.

  • Tmax: Rapid absorption observed, with peak effects on ex vivo aggregation occurring within 1–2 hours post-dose.

Distribution and Metabolism
  • Metabolic Stability: In canine studies, this compound showed minimal metabolic transformation .[4]

    • Implication: The compound circulates largely as the parent drug. This reduces the risk of active metabolites complicating the PD profile or toxic metabolites causing off-target effects.

  • Duration of Action:

    • IV (0.3 mg/kg): Inhibits aggregation for up to 4 hours.[2]

    • PO (1–3 mg/kg): Inhibits aggregation for 4–6 hours.[2]

    • PK/PD Hysteresis: The duration of effect is tightly correlated with plasma concentration, typical of reversible competitive antagonists.

Species Differences
  • Potency Translation: Unlike some antagonists (e.g., xemilofiban) that show vast potency shifts between rodents and humans, this compound exhibits similar potency in Dog, Guinea Pig, and Human PRP. This makes the dog a highly predictive toxicology and efficacy species for this compound.

Experimental Protocols

To ensure reproducibility in preclinical evaluation, the following protocols are standardized for this compound assessment.

Protocol A: Ex Vivo Platelet Aggregation (The "Gold Standard" PD Assay)

Purpose: To determine if the administered dose achieves the target pharmacodynamic effect (typically >80% inhibition of aggregation).

  • Dosing: Administer this compound (IV or PO) to the subject (Dog/Monkey).

  • Sampling: Draw 2–5 mL blood into 3.8% Sodium Citrate (1:9 ratio) at predetermined timepoints (e.g., Pre-dose, 15 min, 1h, 2h, 4h, 6h).

    • Critical Step: Do not use heparin or EDTA, as they alter calcium availability required for integrin function.

  • Preparation: Centrifuge at 266 x g for 15 min to obtain Platelet Rich Plasma (PRP). Centrifuge remaining blood at 2000 x g to obtain Platelet Poor Plasma (PPP).

  • Assay: Use a Light Transmission Aggregometer (LTA).

    • Set 0% transmission with PRP and 100% with PPP.

    • Add Agonist: ADP (20 µM) or Collagen (5 µg/mL) .

  • Quantification: Measure maximal % aggregation within 5 minutes.

    • Calculation:

      
       Inhibition 
      
      
      
      .
Protocol B: Canine AV Shunt Model (Efficacy)

Purpose: To measure antithrombotic efficacy in a high-shear environment.

  • Anesthesia: Anesthetize fasted beagle dogs (Pentobarbital/Isoflurane).

  • Shunt Assembly: Connect the femoral artery and femoral vein using Tygon tubing. Insert a rough silk thread (suspended in the flow path) to serve as the thrombogenic surface.

  • Baseline: Allow blood to flow for 15 minutes. Remove thread and weigh the thrombus.

  • Treatment: Administer this compound or Vehicle.

  • Test Phase: Insert a new silk thread and re-open the shunt for 15 minutes.

  • Endpoint: Remove thread, blot dry, and weigh thrombus. Calculate % reduction in thrombus mass vs. baseline.

Integrated PK/PD Workflow

The following diagram outlines the logical flow of preclinical evaluation for this compound, linking in vitro screening to in vivo validation.

PKPD_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Profiling (Dog/Guinea Pig) Synthesis Synthesis (RWJ-53308) Binding Fibrinogen Binding Assay (IC50: 0.4 nM) Synthesis->Binding Agg Human PRP Aggregation (ADP/Collagen/TRAP) Binding->Agg Select Potent Hits PK PK Study (F% = 16%, Tmax 1-2h) Agg->PK Lead Candidate ExVivo Ex Vivo Aggregation (PD Confirmation) PK->ExVivo Define Active Dose Efficacy Thrombosis Models (AV Shunt / Pinch Injury) ExVivo->Efficacy Proof of Concept

Figure 2: Preclinical development workflow for this compound.

References

  • Damiano, B. P., Mitchell, J. A., Giardino, E., et al. (2001).[3] Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist.[2][3][4][5] Thrombosis Research, 104(2), 113-126.[5]

  • Cohen, J. H., Maryanoff, B. E., et al. (2003). A Practical Synthesis of the Platelet Fibrinogen Antagonist, this compound.[6] Organic Process Research & Development, 7(6), 866–872.

  • Hoekstra, W. J., et al. (1999).[4] Potent, Orally Active GPIIb/IIIa Antagonists Containing a Nipecotic Acid Subunit. Structure-Activity Studies Leading to the Discovery of RWJ-53308.[4] Journal of Medicinal Chemistry, 42(25), 5254–5265.

  • Kim, D. H., et al. (2019). Preclinical evaluation of [18F]GP1, a novel PET imaging agent for the detection of acute thrombosis. Scientific Reports, 9, 1438.

Sources

Methodological & Application

Application Note: Elarofiban (RWJ-53308) In Vitro Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for assessing the efficacy of Elarofiban (RWJ-53308) , a potent, non-peptide antagonist of the fibrinogen receptor (Integrin


), using Light Transmission Aggregometry (LTA). This guide is designed for researchers investigating antithrombotic pharmacodynamics and requires precision in sample handling to prevent pre-analytical platelet activation.

Introduction & Mechanism of Action

This compound inhibits platelet aggregation by competitively blocking the binding of fibrinogen and von Willebrand factor to the activated glycoprotein IIb/IIIa (


) receptor on the platelet surface. Unlike aspirin or P2Y12 inhibitors which target upstream signaling, this compound targets the "final common pathway" of platelet aggregation, making it a highly effective tool for studying maximal inhibition of thrombus formation.
Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention point of this compound within the platelet activation cascade.

Elarofiban_Mechanism Agonist Agonist (ADP, Collagen, TRAP) Receptor Surface Receptors (P2Y12, GPVI, PAR1) Agonist->Receptor Signaling Intracellular Signaling (Ca2+ mobilization, PKC) Receptor->Signaling GPIIbIIIa_Active GPIIb/IIIa (Active Conformation) Signaling->GPIIbIIIa_Active Inside-Out Signaling GPIIbIIIa_Inactive GPIIb/IIIa (Inactive Conformation) GPIIbIIIa_Inactive->GPIIbIIIa_Active Aggregation Platelet Aggregation (Cross-linking) GPIIbIIIa_Active->Aggregation Binding Fibrinogen Fibrinogen Fibrinogen->Aggregation Bridging This compound This compound (RWJ-53308) This compound->GPIIbIIIa_Active Competitive Blockade

Figure 1: Mechanism of Action. This compound blocks the activated GPIIb/IIIa receptor, preventing fibrinogen bridging regardless of the upstream agonist used.

Experimental Design Principles

To generate reproducible IC50 data, this protocol utilizes Light Transmission Aggregometry (LTA) .

  • Principle: Platelet-Rich Plasma (PRP) is turbid. As platelets aggregate, they fall out of suspension, increasing light transmission.

  • Target IC50: this compound is extremely potent (

    
     in binding assays). However, in PRP (presence of plasma proteins), the functional 
    
    
    
    typically shifts.
  • Dose Range: We recommend a log-scale dilution series from 0.1 nM to 1000 nM to capture the full sigmoidal inhibition curve.

Materials & Reagents

Compound Preparation
  • This compound (RWJ-53308): Store powder at -20°C.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Diluent: Sterile Saline (0.9% NaCl) or Tyrode’s Buffer (pH 7.4).

Biological Reagents[4][5][6]
  • Human Whole Blood: Collected in 3.2% or 3.8% Trisodium Citrate (Blue top tube).

    • Critical: Ratio of blood to anticoagulant must be exactly 9:1.

  • Agonists:

    • ADP (Adenosine Diphosphate): 5

      
      M and 20 
      
      
      
      M final conc.
    • Collagen: 2 - 5

      
      g/mL.
      
    • TRAP-6 (Thrombin Receptor Activator Peptide): 10 - 20

      
      M.
      

Detailed Protocol

Blood Processing (Time Sensitive)

Rule: Process blood within 30 minutes of collection. Complete assay within 4 hours.

  • Collection: Draw blood via venipuncture using a 21G needle. Discard the first 2-3 mL to avoid tissue factor contamination. Collect into citrate tubes. Gently invert 3-4 times.

  • PRP Preparation (Platelet-Rich Plasma):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature (RT).

    • Note: Do not use brake. Rapid deceleration disrupts the buffy coat.

    • Carefully transfer the upper turbid layer (PRP) to a polypropylene tube using a plastic pipette. Leave 0.5 cm of PRP above the red cell layer to avoid contamination.

  • PPP Preparation (Platelet-Poor Plasma):

    • Centrifuge the remaining blood tubes at 2000 x g for 15 minutes .

    • Collect the clear supernatant (PPP). This serves as the "100% Aggregation" (100% Transmission) blank.

  • Normalization: Measure platelet count of PRP. Adjust to

    
     using autologous PPP if necessary.
    
This compound Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock. Aliquot and freeze at -20°C.

  • Working Solutions:

    • Prepare serial dilutions in saline so that adding 5

      
      L of drug to 495 
      
      
      
      L of PRP yields the final target concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
    • Constraint: Final DMSO concentration in the cuvette must be

      
       to avoid non-specific toxicity.
      
Aggregation Assay Workflow

The following diagram outlines the step-by-step execution for a single cuvette.

Protocol_Workflow Start Start: PRP & PPP (RT, Resting) Blank Set Baseline (PPP in Ref Channel) Start->Blank Load Load 450-500 µL PRP into Cuvette Start->Load Measure Measure Aggregation (5-7 mins) Blank->Measure Reference Incubate_Drug Add this compound Incubate 5-10 min @ 37°C Load->Incubate_Drug Baseline_Rec Record Baseline (1 min, Stirring) Incubate_Drug->Baseline_Rec Add_Agonist Add Agonist (ADP/Collagen) Baseline_Rec->Add_Agonist Add_Agonist->Measure Analysis Calculate % Inhibition Measure->Analysis

Figure 2: LTA Workflow. Ensure stirring (1000-1200 rpm) is active only during the recording phase.

Step-by-Step:

  • Blanking: Insert PPP cuvette into the aggregometer reference channel. Set 100% transmission.

  • Loading: Pipette 450-500

    
    L of PRP into a siliconized glass cuvette containing a stir bar.
    
  • Pre-Incubation: Insert cuvette into the heater block (37°C).

  • Drug Addition: Add this compound working solution (or Vehicle control). Incubate for 5 to 10 minutes at 37°C. Do not stir yet.

  • Baseline: Transfer to the reading channel. Start stirring (1200 rpm). Record baseline for 1 minute to ensure stability.

  • Activation: Add Agonist (e.g., ADP) directly into the cuvette using a Hamilton syringe or pipette. Avoid touching the cuvette walls.

  • Recording: Monitor the reaction for 5–7 minutes. The trace should plateau.

Data Analysis

Calculation of % Aggregation


(Note: Most modern aggregometers calculate this automatically).
Calculation of % Inhibition

Compare the maximal aggregation of the this compound-treated sample to the Vehicle Control sample.



Expected Results (Reference Table)
ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Agonist ADP (20

M)
ADP (20

M)
ADP (20

M)
Trace Shape Rapid rise, sustained plateauSlower rise, lower plateauFlat line or minimal shape change
% Aggregation 70 - 90%30 - 50%< 10%
Interpretation Normal FunctionPartial BlockadeComplete GPIIb/IIIa Blockade

Troubleshooting & Optimization (Expert Insights)

  • Lipemia/Hemolysis: Discard samples that are visibly red (hemolyzed) or milky (lipemic). They interfere with optical transmission.[1]

  • "Disaggregation": If using ADP, you may see a "primary wave" followed by disaggregation (trace goes down). This indicates insufficient agonist concentration or weak donor platelets. Use a higher ADP concentration or switch to TRAP.

  • pH Drift: Platelet function is pH-dependent. If the assay extends beyond 3 hours, the pH of PRP increases as CO2 escapes. Cap tubes or keep under a 5% CO2 atmosphere if delaying.

  • Glass vs. Plastic: Always use plastic for PRP preparation. Platelets activate on contact with glass surfaces (except the siliconized cuvette).

References

  • MedChemExpress. this compound (RWJ-53308) Product Information and Mechanism. Retrieved from

  • National Institutes of Health (NIH). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. Retrieved from

  • Cohen, J. H., et al. A Practical Synthesis of the Platelet Fibrinogen Antagonist, this compound.[2] Organic Process Research & Development, 2003.[2] (Cited for chemical context).

  • National Institutes of Health (NIH). Analysis of Platelet Aggregation by Light Transmission Aggregometry: Protocol. Retrieved from

Sources

Application Notes and Protocols: Dosing Considerations for Elarofiban in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical dosing considerations for Elarofiban in in vivo studies. This compound is a potent, nonpeptide antagonist of the fibrinogen receptor αIIbβ3 (GPIIb/IIIa), a key player in platelet aggregation. As such, it holds significant therapeutic potential for platelet-mediated thrombotic disorders. This guide offers a framework for designing and executing preclinical in vivo studies, focusing on scientifically sound dose selection, administration, and the subsequent pharmacokinetic and pharmacodynamic assessments. By integrating established principles of antiplatelet drug evaluation with specific data on GPIIb/IIIa inhibitors, these notes aim to provide the user with the necessary tools to conduct robust and reproducible experiments.

Introduction to this compound and its Mechanism of Action

Platelet aggregation is the final common pathway in the formation of a thrombus, a process central to the pathophysiology of acute coronary syndromes and other thrombotic diseases.[1] The platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a platelet plug.[2] this compound (formerly RWJ-53308) is a high-affinity, orally active antagonist of the GPIIb/IIIa receptor, with an in vitro IC50 of 0.15 nM for inhibiting fibrinogen binding.[3] By blocking this receptor, this compound effectively prevents platelet aggregation, regardless of the initial stimulus.[4] Understanding this mechanism is fundamental to designing relevant in vivo studies to evaluate its antithrombotic efficacy and safety profile.

Diagram: Mechanism of Action of this compound

cluster_platelet Platelet Surface GPIIb/IIIa_inactive Inactive GPIIb/IIIa Receptor GPIIb/IIIa_active Active GPIIb/IIIa Receptor GPIIb/IIIa_inactive->GPIIb/IIIa_active Conformational Change Aggregation Platelet Aggregation (Thrombus Formation) GPIIb/IIIa_active->Aggregation Binds Agonist Platelet Agonists (e.g., ADP, Thrombin, Collagen) Agonist->GPIIb/IIIa_inactive Activation Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa_active This compound This compound This compound->GPIIb/IIIa_active Blocks Binding

Caption: this compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets, thereby preventing platelet aggregation.

Preclinical In Vivo Study Design: A Stepwise Approach

The design of robust in vivo studies is paramount for the successful evaluation of any new chemical entity. For this compound, the primary objectives are to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and to define the therapeutic window between antithrombotic efficacy and bleeding risk.

Animal Model Selection

The choice of animal model is critical and should be guided by the specific research question.[1] Murine models are frequently employed in early-stage research due to their genetic tractability and the availability of well-characterized thrombosis models.[5]

  • Mice: Offer advantages in terms of cost, handling, and the availability of transgenic strains. They are suitable for initial efficacy and safety screening.[5]

  • Rats: Larger size facilitates surgical procedures and allows for the collection of larger blood volumes for PK/PD analysis.[6]

  • Rabbits and Dogs: May be used in later-stage preclinical development to assess pharmacokinetics and toxicology in non-rodent species.

  • Pigs: Their cardiovascular system closely resembles that of humans, making them a valuable model for interventional studies.[7]

Dose Selection Strategy

A systematic approach to dose selection is crucial for generating meaningful data and for ethical considerations in animal use.

Diagram: Dose Selection Workflow

InVitro In Vitro Potency (this compound IC50 = 0.15 nM) Allometric Allometric Scaling (Predict human dose from animal data) InVitro->Allometric DoseRange Dose Range Finding Study (e.g., 3-4 dose levels) Allometric->DoseRange PKPD PK/PD Modeling (Correlate exposure with effect) DoseRange->PKPD EfficacyDose Select Doses for Efficacy Studies PKPD->EfficacyDose

Caption: A logical workflow for selecting appropriate doses for in vivo studies of this compound.

  • In Vitro to In Vivo Extrapolation: While challenging, in vitro potency data can provide a starting point. The extremely low IC50 of this compound (0.15 nM) suggests high potency.[3]

  • Allometric Scaling: This method uses data from multiple animal species to predict pharmacokinetic parameters and appropriate dose ranges in humans and other animal models.

  • Dose Range-Finding Studies: These initial studies in a small number of animals are essential to determine the maximum tolerated dose (MTD) and to identify a range of doses that produce a measurable biological response without overt toxicity.

  • PK/PD Modeling: This involves correlating the plasma concentration of this compound with its pharmacodynamic effect (e.g., inhibition of platelet aggregation). This relationship is key to understanding the dose-response curve and selecting doses for pivotal efficacy studies.[8]

Formulation and Administration of this compound

Proper formulation and administration are critical for achieving consistent and predictable drug exposure in in vivo studies.

Formulation Considerations

As a nonpeptide small molecule, this compound's solubility characteristics will dictate the choice of vehicle. For intravenous administration, a sterile, isotonic solution is required. For oral administration, the formulation must ensure adequate dissolution and absorption.

Parameter Consideration Example Vehicle
Solubility Determine the solubility of this compound in various pharmaceutically acceptable solvents.Saline, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)[9]
Stability Assess the chemical stability of this compound in the chosen vehicle under storage and experimental conditions.[10]Store solutions protected from light and at appropriate temperatures (e.g., 4°C).
pH The pH of the formulation should be optimized for solubility and stability, and be physiologically compatible.Adjust pH with hydrochloric acid or sodium hydroxide.
Route of Administration The formulation must be suitable for the intended route (e.g., sterile and pyrogen-free for IV).For IV, filter-sterilize the final formulation.

Note: For poorly soluble compounds, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary to achieve the desired concentrations for in vivo dosing.

Administration Routes and Protocols

The choice of administration route depends on the study objectives and the pharmacokinetic properties of this compound.

Protocol: Intravenous (IV) Bolus and Infusion

This method is suitable for achieving rapid and sustained plasma concentrations, mimicking potential clinical use in acute settings.

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Catheterize a suitable vein (e.g., jugular vein in rats, tail vein in mice).

  • Bolus Administration: Administer a loading dose as a rapid bolus injection to quickly achieve therapeutic plasma concentrations.

  • Continuous Infusion: Immediately following the bolus, begin a continuous infusion using a syringe pump to maintain steady-state plasma concentrations.

  • Dose Calculation: The infusion rate should be calculated based on the desired steady-state concentration and the clearance of the drug in the specific animal model.

Protocol: Oral Gavage

This route is relevant for assessing the oral bioavailability and efficacy of this compound.

  • Animal Handling: Gently restrain the animal.

  • Gavage: Using a ball-tipped gavage needle, carefully administer the this compound formulation directly into the stomach.

  • Volume: The volume administered should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

A thorough understanding of the PK/PD relationship is essential for interpreting efficacy and safety data.

Pharmacokinetic Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol: Blood Sampling for PK Analysis

  • Time Points: Collect blood samples at predetermined time points after drug administration to capture the absorption, distribution, and elimination phases.

  • Collection: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, citrate).

  • Processing: Centrifuge the blood samples to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices due to its high sensitivity and specificity.[11][12]

Step Description
Sample Preparation Protein precipitation or solid-phase extraction to remove interfering substances from the plasma.[13]
Chromatography Separation of this compound from other plasma components using a suitable HPLC column (e.g., C18).
Mass Spectrometry Detection and quantification of this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Quantification A calibration curve is constructed using known concentrations of this compound to determine the concentration in the unknown samples.[14]
Pharmacodynamic Analysis

PD studies measure the effect of this compound on its biological target.

Protocol: Ex Vivo Platelet Aggregation Assay

This assay is a cornerstone for assessing the antiplatelet activity of GPIIb/IIIa inhibitors.

  • Blood Collection: Collect whole blood from treated and control animals into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which serves as a blank.

  • Aggregation Measurement: Place PRP in an aggregometer cuvette. Add a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide [TRAP]) and measure the change in light transmittance as platelets aggregate.[7]

  • Data Analysis: Express the results as a percentage of inhibition of aggregation compared to vehicle-treated controls.

In Vivo Efficacy and Safety Models

The therapeutic potential of this compound is determined by its ability to prevent thrombosis without causing excessive bleeding.

Efficacy Model: Ferric Chloride-Induced Thrombosis

This widely used model is effective for evaluating the antithrombotic effects of antiplatelet agents.[15][16]

Protocol: Murine Carotid Artery Thrombosis Model

  • Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.

  • Baseline Blood Flow: Measure baseline blood flow using a Doppler flow probe.

  • Vascular Injury: Apply a filter paper saturated with ferric chloride (FeCl3) solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

  • Thrombus Formation: Monitor blood flow continuously. The time to vessel occlusion is the primary endpoint. A longer time to occlusion in the this compound-treated group compared to the vehicle group indicates antithrombotic efficacy.

Diagram: Ferric Chloride-Induced Thrombosis Workflow

Anesthesia Anesthetize Animal Expose Expose Carotid Artery Anesthesia->Expose Baseline Measure Baseline Blood Flow Expose->Baseline FeCl3 Apply Ferric Chloride Baseline->FeCl3 Monitor Monitor Blood Flow FeCl3->Monitor Occlusion Time to Occlusion Monitor->Occlusion

Caption: A streamlined workflow for the ferric chloride-induced thrombosis model in mice.

Safety Model: Tail Bleeding Time Assay

This assay provides a measure of primary hemostasis and is used to assess the bleeding risk associated with antiplatelet drugs.

Protocol: Murine Tail Bleeding Time Assay

  • Animal Preparation: Anesthetize the mouse and place it in a restraining device.

  • Tail Transection: Using a sterile scalpel, transect the tail at a specific diameter (e.g., 3 mm from the tip).

  • Bleeding Time Measurement: Immediately immerse the tail in warm saline (37°C) and start a timer. The time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded as the bleeding time.[7]

  • Cut-off Time: A predetermined cut-off time (e.g., 15 minutes) is used to prevent excessive blood loss.

Bleeding Time Interpretation
1-9 minutes Normal[7]
9-15 minutes Platelet Dysfunction[7]
>15 minutes Critical[7]

Data Interpretation and Reporting

Table: Example PK/PD Data Summary for a GPIIb/IIIa Inhibitor (Illustrative)

Dose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Half-life (h)Inhibition of Platelet Aggregation (%)
Vehicle N/A0
Low Dose 501501.545
Mid Dose 1504501.685
High Dose 40012001.598

Table: Example Efficacy and Safety Data Summary (Illustrative)

Dose (mg/kg)Time to Occlusion (min)Bleeding Time (min)
Vehicle 10.5 ± 2.13.2 ± 0.8
Low Dose 18.2 ± 3.55.1 ± 1.2
Mid Dose 25.6 ± 4.29.8 ± 2.5
High Dose >30>15*

*p < 0.05 compared to vehicle

Conclusion

The successful in vivo evaluation of this compound hinges on a well-designed experimental plan that carefully considers dose selection, formulation, and the appropriate use of PK/PD, efficacy, and safety models. By following the principles and protocols outlined in these application notes, researchers can generate high-quality, reproducible data to advance our understanding of this promising antithrombotic agent and guide its further development.

References

  • Aggrastat® (tirofiban hydrochloride) Injection. Mechanism of Action. [Link]

  • RxList. Aggrastat (Tirofiban HCl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Patsnap Synapse. What is the mechanism of Tirofiban Hydrochloride? [Link]

  • PubMed. Use of LC-MS/MS to cross-validate a radioimmunoassay for the fibrinogen receptor antagonist, Aggrastat (tirofiban hydrochloride) in human plasma. [Link]

  • MDPI. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. [Link]

  • Springer. Prediction of Exposure–Response Relationships to Support First-in-Human Study Design. [Link]

  • PubMed. In vitro and in vivo studies on the metabolism of tirofiban. [Link]

  • PubMed. Effects of tirofiban on haemostatic activation in vitro. [Link]

  • PubMed. Preliminary experience with a high bolus dose of tirofiban during percutaneous coronary intervention. [Link]

  • PMC. Ferric Chloride-induced Murine Thrombosis Models. [Link]

  • PubMed. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure. [Link]

  • ResearchGate. Determination of tirofiban in serum using liquid chromatography with UV detection. [Link]

  • PubMed. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. The additive value of tirofiban administered with the high-dose bolus in the prevention of ischemic complications during high-risk coronary angioplasty: the ADVANCE Trial. [Link]

  • FDA. AGGRASTAT (tirofiban hydrochloride) injection, for intravenous use. [Link]

  • PubMed. Evaluation of the prothrombin time for measuring rivaroxaban plasma concentrations using calibrators and controls: results of a multicenter field trial. [Link]

  • PubMed. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. [Link]

  • JoVE. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. [Link]

  • ResearchGate. Determination of Tirofiban in human serum by liquid chromatography-tandem mass spectrometry. [Link]

  • Medscape. Bleeding Time: Reference Range, Interpretation, Collection and Panels. [Link]

  • PubMed. Tirofiban in Suspected Left Ventricular Assist Device Pump Thrombosis. [Link]

  • PubMed. Stability and compatibility of tirofiban hydrochloride during simulated Y-site administration with other drugs. [Link]

  • Circulation. Synthetic Inhibitors of Platelet Glycoprotein IIb/IIIa in Clinical Development. [Link]

  • Aggrastat® (tirofiban hydrochloride) Injection. Mechanism of Action. [Link]

  • PMC. Association of laboratory test results with the bleeding history in patients with inherited platelet function disorders (the Bleeding Assesment Tool). [Link]

  • ScienceDirect. Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. [Link]

  • TCTMD. Tirofiban Provides Better Platelet Inhibition Than Cangrelor in STEMI Patients. [Link]

  • PubMed. The effect of tirofiban on microvascular thrombosis: crush model. [Link]

  • PubMed. Stability of dolasetron in two oral liquid vehicles. [Link]

  • ResearchGate. Comparison Between Bleeding Time and PFA-200 to Evaluate Platelet Function Disorder in Children. [Link]

  • PubMed. Prepercutaneous coronary intervention Zalunfiban dose-response relationship to target vessel blood flow at initial angiogram in st-elevation myocardial infarction - A post hoc analysis of the cel-02 phase IIa study. [Link]

  • e-lactancia. product monograph. [Link]

  • Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • PubMed. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research. [Link]

  • Deranged Physiology. Interpretation of abnormal coagulation studies. [Link]

  • PubMed. Heparin versus tirofiban in microvascular anastomosis: randomized controlled trial in a rat model. [Link]

  • PubMed. Cubosomal based oral tablet for controlled drug delivery of telmisartan: formulation, in-vitro evaluation and in-vivo comparative pharmacokinetic study in rabbits. [Link]

  • PubMed. In vitro inhibition of platelet aggregation in response to increasing concentrations of tirofiban in patients with significant renal insufficiency. [Link]

  • JoVE. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. [Link]

  • PubMed. Platelet Inhibition With IV Glycoprotein IIb/IIIa Inhibitor to Prevent Thrombosis in Pediatric Patients Undergoing Aortopulmonary Shunting. [Link]

  • PubMed. Stability of tirofiban hydrochloride in 0.9% sodium chloride injection for 30 days. [Link]

  • PubMed. Increased concentrations of tirofiban in blood and their correlation with inhibition of platelet aggregation after greater bolus doses of tirofiban. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in Elarofiban platelet aggregation assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Elarofiban platelet aggregation assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing this compound's efficacy using platelet aggregation techniques. As a potent Glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor, this compound's activity is exquisitely sensitive to assay conditions. Inconsistent results are a common challenge, often stemming from subtle variations in protocol execution.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to develop self-validating protocols and generate reliable, reproducible data.

Section 1: Understanding the Core System: this compound and Platelet Aggregation

This compound is a competitive antagonist of the platelet GPIIb/IIIa receptor.[1] This receptor is the final common pathway for platelet aggregation.[2] When a platelet is activated by agonists like ADP, collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate.[1] this compound mimics the structure of the binding site for fibrinogen, competitively blocking this interaction and thereby preventing platelets from clumping together.[2]

The "gold standard" for measuring this effect in vitro is Light Transmission Aggregometry (LTA).[3] LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[3] When an agonist is added, the platelets clump, the plasma becomes clearer, and more light passes through to a detector. The presence of an effective inhibitor like this compound will prevent this change, resulting in low aggregation.

cluster_0 Platelet Activation Cascade cluster_1 Aggregation Pathway Agonist Agonist (e.g., ADP, Collagen) Receptor Platelet Surface Receptor Agonist->Receptor binds Signal Intracellular Signaling Receptor->Signal triggers GPIIbIIIa_inactive GPIIb/IIIa Receptor (Inactive) Signal->GPIIbIIIa_inactive activates GPIIbIIIa_active GPIIb/IIIa Receptor (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen binds Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation bridges platelets This compound This compound This compound->GPIIbIIIa_active blocks binding

Figure 1: Mechanism of this compound Action.

Section 2: Troubleshooting Guide & FAQs

Inconsistent results in platelet aggregation studies are common but can almost always be traced to variability in the pre-analytical or analytical phases.[4] This section addresses the most frequent issues encountered when testing this compound.

Pre-Analytical Issues: The Source of Most Variability

The handling of the blood sample before it even reaches the aggregometer is the most critical phase.[4] Platelets are highly sensitive cells that can be easily activated by improper collection or processing.[5]

Question 1: I'm seeing "spontaneous aggregation" in my control samples before adding any agonist. What's causing this?

Answer: Spontaneous aggregation indicates premature platelet activation during sample collection or processing. The primary causes are:

  • Difficult Venipuncture: A traumatic or slow blood draw can activate platelets. The Clinical and Laboratory Standards Institute (CLSI) recommends using a needle of 21 gauge or larger and avoiding excessive stasis from the tourniquet.[6][7]

  • Inadequate Anticoagulant Mixing: The blood must be gently but immediately mixed with the sodium citrate anticoagulant upon collection. Invert the tube gently 3-5 times. Do not shake, as this can activate platelets.

  • Incorrect Temperature: Samples for platelet aggregation must be maintained at room temperature (18-24°C).[5] Refrigeration causes irreversible platelet activation.[8]

  • Excessive Agitation: Transporting samples via pneumatic tube systems or vigorous handling can activate platelets.[9] Samples should be transported by hand upright.

Question 2: My dose-response curve for this compound is flat, showing high inhibition even at the lowest concentrations. Why?

Answer: This suggests that the platelets are not responding robustly to the agonist, making it appear as if this compound is highly effective at all concentrations. This is often due to pre-analytical factors that reduce platelet viability.

  • Delayed Sample Processing: LTA should be performed within 3 to 4 hours of blood collection.[10][11] Beyond this window, platelet responsiveness declines significantly.

  • Patient-Related Factors: The donor's recent consumption of certain foods (garlic, caffeine), smoking, or medications (NSAIDs like aspirin, antidepressants) can inhibit platelet function.[5][9] Donors should ideally abstain from medications known to affect platelets for 10-14 days and fast for at least 4 hours before the blood draw.[9][10]

  • Incorrect Anticoagulant: Use 3.2% (109 mM) or 3.8% (129 mM) sodium citrate.[12] EDTA is unacceptable as it irreversibly damages the GPIIb/IIIa receptor.[9]

Analytical Issues: Optimizing the Assay Itself

Once you have a high-quality sample, the next set of variables comes from the assay setup and execution.

Question 3: There is high variability between my replicate wells for the same condition. What are the likely causes?

Answer: Poor reproducibility points to inconsistencies in the analytical phase.

  • Inaccurate Pipetting: Small volumes of agonists and inhibitors must be pipetted accurately. Ensure your pipettes are calibrated.

  • Inadequate Mixing: After adding the agonist, the sample must be continuously and consistently stirred. Most aggregometers use a small magnetic stir bar; ensure it is spinning at the recommended speed (typically 1000-1200 rpm) without interruption.[13]

  • Temperature Fluctuation: The assay must be performed at 37°C.[5] Ensure the aggregometer's heating block is functioning correctly and allow the PRP cuvettes to warm for at least 1-5 minutes before adding the agonist.[13]

  • Bubbles in the Cuvette: Bubbles can interfere with the light path and cause erratic readings. Be careful when pipetting to avoid introducing bubbles.

Question 4: My maximum aggregation in the positive control (agonist, no this compound) is lower than expected. How can I fix this?

Answer: A weak positive control response is a common and critical issue. It invalidates any data on the inhibitor's effect.

  • Sub-optimal Platelet Count: The platelet count in the PRP is a major determinant of the aggregation response. The CLSI H58-A guideline suggests adjusting the platelet count of the PRP to a standardized range, typically 200-300 x 10⁹/L, using autologous platelet-poor plasma (PPP).[5][6] Platelet counts below 200 x 10⁹/L can lead to diminished responses.[5]

  • Degraded Agonist: Agonists are sensitive reagents. Ensure they are stored correctly (often frozen in aliquots) and have not expired. Prepare fresh working dilutions for each experiment.

  • Lipemic or Hemolyzed Samples: Fatty (lipemic) or hemolyzed (containing lysed red blood cells) plasma can interfere with light transmission, leading to inaccurate baseline and aggregation readings.[10] Such samples should be discarded, and a new sample should be collected from a fasting donor.[13]

  • Low Fibrinogen: Fibrinogen is essential for aggregation. While rare in healthy donors, low fibrinogen levels will prevent aggregation.[5]

start Inconsistent Results Observed pre_analytical Review Pre-Analytical Variables start->pre_analytical spontaneous_agg Spontaneous Aggregation? pre_analytical->spontaneous_agg analytical Review Analytical Variables high_variability High Replicate Variability? analytical->high_variability fix_platelet_count Standardize Platelet Count in PRP (200-300k/µL) analytical->fix_platelet_count Weak Positive Control fix_reagents Check Agonist Potency & Sample Quality (Hemolysis) analytical->fix_reagents Weak Positive Control low_response Weak Positive Control? spontaneous_agg->low_response No fix_venipuncture Check Venipuncture Technique, Temp Control, & Handling spontaneous_agg->fix_venipuncture Yes low_response->analytical No fix_donor Check Donor Medication/ Diet History & Sample Age low_response->fix_donor Yes high_variability->low_response No, proceed to check pos. control fix_technique Verify Pipetting, Stirring, & Temperature Control (37°C) high_variability->fix_technique Yes

Figure 2: Troubleshooting Workflow for LTA Assays.

Section 3: Standardized Protocols and Data Tables

Adherence to standardized protocols is critical for minimizing variability.[3] The following tables and protocols are based on recommendations from the CLSI and the International Society on Thrombosis and Haemostasis (ISTH).[6][12]

Table 1: Pre-Analytical and Sample Processing Parameters
ParameterRecommendationRationale / Causality
Patient State Fasting (at least 4 hours)A high-fat diet can cause lipemic plasma, which interferes with light transmission.[5]
Medications Abstain from antiplatelet drugs (10-14 days)Numerous drugs and substances can inhibit platelet function, masking the true effect of this compound.[5]
Anticoagulant 3.2% Sodium Citrate (1:9 ratio blood to anticoagulant)Correct anticoagulation is crucial. Other anticoagulants like EDTA are unsuitable.[12]
Blood Collection 21G needle or larger, minimal stasisPrevents shear stress and premature platelet activation.[9]
Sample Transport Room Temperature (18-24°C), gentle handlingCold temperatures cause irreversible platelet activation.[5] Agitation also activates platelets.
PRP Centrifugation 150-200 x g for 10-15 minutes at room temperatureThis gentle spin separates platelets from red and white cells without pelleting them.[5]
PPP Centrifugation >1700 x g (or 2000 x g) for 15-20 minutesThis hard spin pellets all platelets to create a platelet-free plasma for the 100% aggregation reference.[8]
PRP Platelet Count Adjust to 200-300 x 10⁹/L with autologous PPPStandardizes the assay, as aggregation is dependent on platelet concentration.[10]
Time to Assay Must be completed within 4 hours of blood drawPlatelet viability and responsiveness decline over time.[5]
Table 2: Standard Agonist Working Concentrations

Concentrations should be optimized in your lab to produce a robust aggregation response in control donors.

AgonistTypical Final Concentration RangePathway / Comment
ADP 2.5 - 10 µMA weak agonist, good for assessing subtle inhibition. Activates P2Y1 and P2Y12 receptors.[10]
Collagen 1 - 5 µg/mLA strong agonist. Activates platelets via GPVI and α2β1 receptors.[12]
Arachidonic Acid 0.5 - 1.6 mMBypasses surface receptors to directly stimulate the thromboxane A2 pathway.[5]
Thrombin Receptor Activating Peptide (TRAP-6) 5 - 25 µMA potent agonist that directly activates the PAR-1 thrombin receptor.
Step-by-Step Protocol: Light Transmission Aggregometry (LTA)

This protocol is a guideline and should be adapted to your specific instrument and reagents.

  • Preparation:

    • Draw blood from a consenting, appropriate donor following all pre-analytical guidelines in Table 1.

    • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) according to the centrifugation parameters in Table 1.

    • Adjust the PRP platelet count to 200-300 x 10⁹/L using autologous PPP. Allow the adjusted PRP to rest for 30 minutes at room temperature before use.

    • Turn on the aggregometer and ensure the heating block is at 37°C.

    • Prepare fresh working solutions of your chosen agonist(s) and this compound.

  • Instrument Calibration:

    • Pipette the adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. Place it in the aggregometer.

    • Set this as your 0% aggregation baseline.

    • Pipette the PPP (e.g., 450 µL) into a separate cuvette. Place it in the aggregometer.

    • Set this as your 100% aggregation reference.

  • Running the Assay:

    • For each condition, place a fresh cuvette with a stir bar containing adjusted PRP into a pre-warmed channel of the aggregometer.

    • Add your vehicle or the desired concentration of this compound. Allow it to incubate for the recommended time (e.g., 1-5 minutes) while stirring.

    • Initiate recording.

    • Add the agonist (typically 1/10th of the PRP volume, e.g., 50 µL) to start the reaction.

    • Record the change in light transmission for a set period, typically 6-10 minutes.

    • Repeat for all concentrations of this compound and controls. Always include a positive control (agonist + vehicle) and a negative control (PRP + vehicle, no agonist).

  • Data Analysis:

    • The primary endpoint is the maximal aggregation (%) achieved during the recording period.

    • Plot the maximal aggregation against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀.

References

  • Cattaneo, M., et al. (2013). Recommendations for the Standardization of Light Transmission Aggregometry: A Consensus of the Working Party from the Platelet Physiology Subcommittee of SSC/ISTH. Journal of Thrombosis and Haemostasis. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2008). Platelet Function Testing by Aggregometry; Approved Guideline (H58-A). CLSI. Available at: [Link]

  • Cox, D. (2004). Oral GPIIb/IIIa antagonists: what went wrong?. Current Medicinal Chemistry. Available at: [Link]

  • Hayward, C. P. M., et al. (2015). Laboratory investigation of inherited platelet function disorders: guidance from the SSC of the ISTH. Journal of Thrombosis and Haemostasis. Available at: [Link]

  • Practical Haemostasis. (n.d.). Platelet Function Testing: Light Transmission Aggregometry. Available at: [Link]

  • Cattaneo, M. (2015). Recommendations for the Standardization of Light Transmission Aggregometry. VHL. Available at: [Link]

  • Sharis, P. J., et al. (2023). Glycoprotein IIb/IIIa Inhibitors. StatPearls. Available at: [Link]

  • Stépanian, A., et al. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Platelets. Available at: [Link]

  • Kottke-Marchant, K., & Tchaikofsy, E. L. (2005). Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. American Journal of Clinical Pathology. Available at: [Link]

  • Huang, J., & Hong, H. (2004). Platelet Glycoprotein IIb / IIIa Inhibition and its Clinical Use. Current Medicinal Chemistry - Cardiovascular & Hematological Agents. Available at: [Link]

  • Hvas, A. M., & Grove, E. L. (2017). Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. Methods in Molecular Biology. Available at: [Link]

  • Machaon Diagnostics. (n.d.). Platelet Aggregation Study – Comprehensive. Available at: [Link]

  • World Federation of Hemophilia. (n.d.). Sample Integrity and Preanalytical Variables. Available at: [Link]

  • ASH Clinical News. (2023). Demystifying Platelet Function Testing. American Society of Hematology. Available at: [Link]

  • Lippi, G., et al. (2014). Glycoprotein IIb/IIIa Inhibitors: An Update on the Mechanism of Action and use of Functional Testing Methods to Assess Antiplatelet Efficacy. Current Drug Metabolism. Available at: [Link]

  • Hvas, A. M., & Grove, E. L. (2017). Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Flow chart demonstrating platelet activation via GP IIb/IIIa activation. Available at: [Link]

  • Nanotechnology Characterization Laboratory. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Available at: [Link]

  • World Federation of Hemophilia. (2024). Sample Integrity and Preanalytical Variables. Available at: [Link]

  • Machaon Diagnostics. (n.d.). Platelet Aggregation Study – Comprehensive. Available at: [Link]

  • Gremmel, T., et al. (2020). Intelligent classification of platelet aggregates by agonist type. eLife. Available at: [Link]

  • El-Sabbagh, A., et al. (2017). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. PMC. Available at: [Link]

  • Favaloro, E. J. (2019). Pre-analytical Variables In Routine Coagulation Testing: Setting the Stage for Accurate Results. Thrombosis Research. Available at: [Link]

  • Pixorize. (n.d.). Glycoprotein IIb/IIIa Inhibitors Mnemonic for USMLE. Available at: [Link]

  • Lordkipanidzé, M. (2020). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. PMC. Available at: [Link]

  • Hvas, A. M., & Grove, E. L. (2017). Platelet Function Tests: Preanalytical Variables, Clinical Utility, Advantages, and Disadvantages. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Elarofiban (RWJ-53308) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 26, 2023 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Optimization Challenge

Elarofiban (RWJ-53308) is a potent, non-peptide antagonist of the integrin


 (GPIIb/IIIa) receptor.[1] While its biochemical affinity is extremely high (IC


0.15 nM for receptor binding), users frequently encounter discrepancies between binding affinity and functional potency in biological matrices (e.g., Platelet-Rich Plasma or whole blood).

This guide addresses the three most common failure modes in this compound experiments:

  • Solubility Shock: Precipitation during the transition from organic solvent to aqueous buffer.

  • Potency Shift: The "Protein Binding Gap" causing loss of efficacy in plasma-based assays.

  • Specificity Drift: Off-target effects on

    
     at supramaximal concentrations.
    

Module 1: Solubility & Stock Preparation

The Problem: this compound is hydrophobic. Direct addition of a high-concentration DMSO stock into a cell culture well or platelet suspension often causes immediate, microscopic precipitation. This results in "silent failures" where the drug appears ineffective because it is not in solution.

Protocol: The "Intermediate Step" Dilution

Do not pipette 100% DMSO stock directly into your assay well. Use an intermediate dilution step to lower the solvent concentration gradually.

Step-by-Step:

  • Primary Stock: Dissolve this compound powder in 100% anhydrous DMSO to 10 mM . Vortex until clear. Aliquot and store at -20°C.

  • Working Stock (100x): Dilute the Primary Stock 1:100 in PBS (pH 7.4) or Tyrode's Buffer.

    • Critical: If precipitation occurs here, use a vehicle of 10% DMSO / 90% PBS as the intermediate.

  • Final Assay Concentration: Add the Working Stock to your biological sample at a 1:100 ratio.

    • Result: Final DMSO concentration is 0.1% (or 0.001% if PBS was used in step 2), which is non-toxic to platelets.

Visual Workflow: Preventing Precipitation

SerialDilution Powder This compound Powder Stock Primary Stock 10 mM in 100% DMSO Powder->Stock Dissolve Inter Intermediate Stock 100 µM (10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Prevents Shock) Well Assay Well 1 µM Final (0.1% DMSO) Inter->Well 1:100 Dilution (Assay Start)

Figure 1: Stepwise dilution strategy to maintain this compound solubility in aqueous media.

Module 2: Dose-Response Strategy (IC50 Determination)

The Problem: Users often rely on the biochemical IC


 (0.15 nM) and see no effect in Platelet-Rich Plasma (PRP).
The Science:  In plasma, this compound binds non-specifically to albumin. This "protein sink" can shift the effective IC

by 100-1000 fold. You must determine the functional IC

for your specific matrix.
Protocol: The Logarithmic Bracket

Instead of a linear range, use a logarithmic bracket to capture the functional window.

Recommended Concentration Range: | Assay Type | Matrix | Starting Range | Expected Functional IC


 |
| :--- | :--- | :--- | :--- |
| Solid Phase Binding  | Purified Receptor | 0.01 nM – 10 nM | ~0.15 nM |
| LTA (Aggregation)  | Washed Platelets | 1 nM – 100 nM | ~10 - 50 nM |
| LTA (Aggregation)  | PRP (Plasma) | 10 nM – 5 µM | ~100 - 500 nM |
| Whole Blood  | Whole Blood | 100 nM – 10 µM | > 500 nM |

Experimental Setup (96-well plate format):

  • Prepare 8 concentration points: 0 (Vehicle), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM .

  • Incubate this compound with PRP for 15 minutes at 37°C before adding the agonist (ADP or Thrombin).

    • Note: Integrin antagonists require time to reach equilibrium, especially in viscous plasma.

Module 3: Mechanism & Pathway Visualization

The Problem: Distinguishing between lack of potency and lack of pathway activation. The Science: this compound specifically blocks the "Outside-In" signaling of


. It does not prevent the initial shape change caused by ADP/Thrombin, but it does prevent the formation of stable aggregates (fibrinogen bridges).
Visual: Blockade Mechanism

Mechanism Agonist Agonist (ADP/Thrombin) Receptor P2Y12 / PAR1 Receptor Agonist->Receptor Activates InsideOut Inside-Out Signaling (Talin/Kindlin) Receptor->InsideOut Ca2+ Flux Integrin Integrin αIIbβ3 (Activated) InsideOut->Integrin Conformational Change Aggregation Platelet Aggregation Integrin->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Integrin Binding Attempt This compound This compound (Inhibitor) This compound->Integrin BLOCKS RGD Pocket NoAgg Inhibition (No Clot) This compound->NoAgg Result

Figure 2: this compound blocks the final common pathway of aggregation by occupying the RGD binding pocket on activated


.

Troubleshooting FAQ

Q: My IC


 varies wildly between donors. Is the drug unstable? 
A:  Unlikely. This compound is stable. The variability usually stems from donor fibrinogen levels . Higher plasma fibrinogen requires higher concentrations of antagonist to compete. Normalize your data against a positive control (e.g., 5 mM EDTA or 10 µM Tirofiban).

Q: Can I use this compound to block cell adhesion in cancer lines? A: Yes, but be aware of specificity. While this compound is selective for


 (platelets), at concentrations >1 µM , it may cross-react with 

(vitronectin receptor) present on endothelial and tumor cells. For pure

studies, stay below 500 nM.

Q: I see "micro-aggregates" even at high concentrations. A: This is normal. This compound blocks macro-aggregation (fibrinogen bridging). It does not block the initial platelet shape change or granule secretion induced by strong agonists like Thrombin. You will still see "swirling" or shape change events in LTA, but the % Light Transmission should remain low.

References

  • MedChemExpress. "this compound (RWJ-53308) Product Datasheet." Accessed October 2023. Link

  • Cohen, J. H., et al. "A Practical Synthesis of the Platelet Fibrinogen Antagonist, this compound."[1] Organic Process Research & Development, 2003, 7(6), 866-872. Link

  • Peerlinck, K., et al. "Antithrombotic potential of L-734,217, a nonpeptide RGD mimetic antagonist of the platelet fibrinogen receptor." Circulation, 1993. (Providing mechanistic context for RGD mimetics). Link

  • Damiano, B. P., et al. "Pharmacology of RWJ-53308, a novel, orally active glycoprotein IIb/IIIa antagonist." Thrombosis Research, 2001. (Primary source for in vivo/in vitro correlation). Link

Sources

Technical Support Center: Elarofiban Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: RWJ-53308 | Class: Non-peptide GPIIb/IIIa Antagonist[1][2][3]
Executive Summary

Elarofiban (RWJ-53308) is a potent, orally active fibrinogen receptor antagonist that mimics the RGD (Arg-Gly-Asp) sequence.[1][2] As a peptidomimetic, it possesses specific chemical vulnerabilities—primarily hydrolytic cleavage and oxidative instability in solution—that differ from standard small molecules.[2] This guide details the thermodynamic and kinetic controls required to maintain >98% purity during storage and experimental handling.

Part 1: The Science of Degradation (The "Why")

To prevent degradation, one must understand the molecular targets of decay. This compound’s structure dictates its stability profile:

  • Hydrolytic Cleavage (Amide Bonds):

    • Mechanism: this compound contains amide linkages mimicking the peptide backbone.[2] In the presence of water and uncontrolled pH (either acidic or basic), these bonds are susceptible to hydrolysis, breaking the molecule into inactive fragments (e.g., the piperidine fragment and the benzimidazole propionic acid derivative).

    • Risk Factor: High.[1][2] Aqueous solutions stored >24 hours are the primary vector for this degradation.[2]

  • Oxidative Dehydrogenation (Piperidine/Benzimidazole moieties):

    • Mechanism: The secondary amine in the piperidine ring and the nitrogen atoms in the benzimidazole system are electron-rich.[2] Exposure to atmospheric oxygen or peroxides (often found in low-grade DMSO) can lead to N-oxidation or ring dehydrogenation.[1][2]

    • Risk Factor: Moderate.[1][2] Mitigated by using anhydrous, high-grade solvents and inert gas (Argon/Nitrogen) overlay.[1][2]

  • Photochemical Instability:

    • Mechanism: The aromatic benzimidazole system can absorb UV light, leading to photo-excitation and subsequent radical formation.[1][2]

    • Risk Factor: Low to Moderate.[2] Amber vials are mandatory.[1][2]

Part 2: Storage Protocols (The "How")
A. Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C is the absolute standard.[1][2] -80°C is acceptable but unnecessary for short-term (<2 years) storage.[1][2]

  • Moisture Control: The vial must be kept in a desiccator. Hygroscopic uptake introduces water into the crystal lattice, accelerating hydrolysis even in the solid state.

  • Container: Tightly sealed, foil-wrapped or amber glass vials.

B. Solution Handling & Reconstitution
  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is highly soluble in DMSO (>10 mg/mL).[1][2]

  • Secondary Solvent: Ethanol (lower solubility, higher volatility).[1][2]

  • Forbidden Solvent for Storage: Water, PBS, or Cell Culture Media.[2] Never store this compound in aqueous solution for more than 12 hours.[2]

Table 1: Solubility & Stability Matrix

Solvent SystemSolubility LimitStability (at -20°C)Stability (at RT)Recommended Use
Anhydrous DMSO > 25 mg/mL6 Months1 WeekMaster Stock
Ethanol (100%) ~ 5-10 mg/mL1 Month2 DaysSecondary Stock
PBS / Media < 1 mg/mL*DO NOT STORE < 12 HoursImmediate Assay

*Note: Aqueous solubility is pH-dependent.[1][2] this compound may precipitate at neutral pH if concentrations exceed micromolar levels.

Part 3: Visual Workflows
Workflow 1: The "Golden Rule" of Storage

This decision tree illustrates the critical path for preserving compound integrity upon receipt.

Storage_Protocol Start Receive this compound (Solid Powder) Check_Seal Inspect Seal & Desiccant Start->Check_Seal Immediate_Use Immediate Use? Check_Seal->Immediate_Use Long_Term Solid State Storage Immediate_Use->Long_Term No Reconstitute Reconstitute Immediate_Use->Reconstitute Yes Conditions -20°C | Desiccated | Dark Long_Term->Conditions Solvent_Choice Select Solvent: Anhydrous DMSO Reconstitute->Solvent_Choice Aliquot Aliquot to Avoid Freeze-Thaw Solvent_Choice->Aliquot Freeze_Stock Store Stock at -20°C (Max 6 Months) Aliquot->Freeze_Stock

Caption: Decision matrix for handling this compound upon receipt to minimize environmental exposure.

Workflow 2: Experimental Preparation (Dilution Logic)

This diagram ensures solubility is maintained during the transition from organic stock to aqueous assay buffer.

Dilution_Logic Stock DMSO Master Stock (10 mM) Step1 Intermediate Dilution (1:10 in PBS/Media) Stock->Step1 High Conc. Drop Precipitation RISK: Precipitation! Step1->Precipitation If mixed too fast Step2 Serial Dilution (To Final Assay Conc.) Step1->Step2 Slow addition + Vortex Final Assay Well (< 0.1% DMSO) Step2->Final

Caption: Serial dilution strategy to prevent "crashing out" (precipitation) when moving from DMSO to aqueous media.

Part 4: Troubleshooting & FAQs

Q1: My this compound solution turned slightly yellow after a month at -20°C. Is it safe to use?

  • Diagnosis: This indicates mild oxidative degradation, likely due to contaminants in the DMSO or air exposure.[2]

  • Action: If the color change is faint, the compound may still be >95% active, but you must verify concentration via HPLC or LC-MS. If the yellow is distinct/dark, discard the aliquot .

  • Prevention: Use "LC-MS Grade" DMSO packed under argon for future stocks.[1][2]

Q2: I see a fine white precipitate when I add the DMSO stock to my cell culture media.

  • Diagnosis: This is "crashing out."[1][2] this compound is hydrophobic.[1][2] Adding a high-concentration DMSO drop directly into a large volume of aqueous media causes local saturation.[1][2]

  • Solution: Perform an intermediate dilution (e.g., dilute 10 mM stock to 1 mM in media) while vortexing, then dilute further to your working concentration (e.g., 10 µM). Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[2]

Q3: Can I store the diluted working solution (in PBS) in the fridge for tomorrow?

  • Answer: No.

  • Reasoning: In aqueous solution at pH 7.4, the amide bonds are vulnerable to hydrolysis.[2] Furthermore, dilute solutions adsorb to plastic surfaces (polypropylene tubes), significantly reducing the effective concentration overnight.[2] Always prepare fresh working solutions.

Q4: How do I weigh out small quantities (e.g., 1 mg) without losing material?

  • Protocol: Do not weigh 1 mg. Static electricity will cause loss.[1][2] Instead, dissolve the entire contents of the commercial vial (e.g., 5 mg) into a calculated volume of DMSO to create a Master Stock (e.g., 10 mM). Aliquot this stock into single-use volumes (e.g., 20 µL) and freeze.

References
  • PubChem. (2025).[1][2][5] this compound | C22H34N4O5. National Library of Medicine.[2] [Link]

  • Cohen, J. H., et al. (2003).[1][6][2] A Practical Synthesis of the Platelet Fibrinogen Antagonist, this compound. Organic Process Research & Development. [Link]

  • Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][1][2][3]

Sources

Technical Support Center: Managing Elarofiban (RWJ-53308) Aggregation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Hub

Product: Elarofiban (RWJ-53308) Class: Non-peptide GPIIb/IIIa Antagonist (RGD Mimetic) Primary Challenge: Solubility profiles dependent on pH (Zwitterionic nature) and solvent-induced aggregation during aqueous dilution.

Module 1: The Physicochemical Basis of Aggregation

Q: Why does this compound precipitate or aggregate upon dilution in neutral buffers?

A: The "Zwitterionic Trap." this compound is a peptidomimetic designed to mimic the Arginine-Glycine-Aspartate (RGD) sequence.[1] Structurally, it contains a basic piperidine/pyridine moiety and an acidic carboxylic acid tail.

  • Mechanism: At physiological pH (approx.[1] 7.4), the carboxylic acid is deprotonated (negative) and the basic nitrogen is protonated (positive).[1] This creates a net neutral zwitterion .[1]

  • The Consequence: Net neutral molecules have the least solubility in water because they lack the net charge required for strong hydration shell formation. This leads to isoelectric precipitation or the formation of hydrophobic dimers (stacking) which nucleate larger aggregates.

Key Physicochemical Parameters:

ParameterValue / EstimateImplication for Handling
Molecular Weight ~434.5 g/mol Small molecule, but prone to stacking.[1]
Predicted pKa (Acid) ~3.5 - 4.0Fully ionized (COO-) at pH 7.[1]4.
Predicted pKa (Base) ~9.0 - 10.0Fully ionized (NH+) at pH 7.[1]4.
Isoelectric Point (pI) ~6.5 - 7.5DANGER ZONE: Solubility is lowest here.[1]
LogP ~1.5 - 2.0Moderately lipophilic; requires organic co-solvent.[1]

Module 2: Stock Solution Preparation (The "Golden Standard")

Q: What is the optimal protocol for creating a stable stock solution?

A: Anhydrous DMSO is the only recommended vehicle for long-term stability. Water introduction at the stock stage promotes hydrolysis and early-stage nucleation of aggregates.[1]

Protocol: Anhydrous Stock Preparation
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , ACS Grade,

    
    99.9%.[1]
    
    • Critical: Do not use ethanol.[1] this compound’s solubility in ethanol is significantly lower (<30 mM) compared to DMSO (>100 mM).[1][2]

  • Concentration: Target 10 mM to 50 mM . Avoid saturating the solution (>100 mM) as this increases the risk of "crashing out" upon freeze-thaw cycles.

  • Dissolution:

    • Add DMSO to the vial.[3]

    • Vortex for 30 seconds.

    • If particulates remain:[1] Sonicate in a water bath at 37°C for 5 minutes. (Do not exceed 40°C).

  • Storage: Aliquot immediately into amber glass or high-quality polypropylene vials. Store at -20°C.

Visualizing the Solubility Workflow:

SolubilityWorkflow Start This compound Powder Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO High Solubility Ethanol Ethanol (Risk: Low Solubility) Solvent->Ethanol Aqueous Aqueous Buffer (Risk: Isoelectric Precip.) Solvent->Aqueous Process Vortex (30s) + Sonication (37°C) DMSO->Process Check Visual Inspection Process->Check Check->Process Cloudy (Repeat Sonication) Stock Stock Solution (10-50 mM) Check->Stock Clear Aliquot Aliquot & Store -20°C Stock->Aliquot

Figure 1: Decision tree for generating a stable primary stock solution. Green paths indicate the validated workflow.

Module 3: Aqueous Dilution & Aggregation Prevention

Q: My solution turns cloudy when I add the DMSO stock to my assay buffer (PBS). How do I fix this?

A: You are experiencing "Dilution Shock." This occurs when the hydrophobic solvent (DMSO) is rapidly depleted, leaving the this compound molecules exposed to a high-dielectric environment (water) at a pH near their pI.[1]

Troubleshooting Protocol: The "Stepwise Shift"

Do not blast the stock directly into the bulk media. Use an intermediate dilution step.

Step-by-Step Dilution Method:

  • Prepare the Buffer: Ensure your assay buffer (e.g., PBS or Tyrode’s) is pre-warmed to 37°C. Cold buffers accelerate precipitation.[1]

  • The Intermediate Step (10x Conc):

    • Dilute your DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PBS) before the final dilution.

    • Why? This allows the hydration shell to form gradually around the zwitterion.

  • Final Dilution:

    • Add the intermediate mix to the final bulk media dropwise while vortexing or stirring rapidly.

    • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) for cell assays to avoid solvent toxicity, but ensure it is high enough to maintain solubility if the concentration is high (>10 µM).

Critical pH Adjustment: If precipitation persists at pH 7.4, slightly adjust the pH away from the isoelectric point.

  • Option A (Basic Shift): Adjust buffer to pH 7.8 - 8.0 (favors solubility of the pyridine/piperidine).[1]

  • Option B (Acidic Shift): Only feasible for non-biological assays (pH < 5.0).[1]

Module 4: Advanced Troubleshooting (FAQs)

Q: How do I distinguish between "Aggregation" and "Precipitation"?

  • Precipitation: Visible white flakes or cloudiness.[1] The compound has fallen out of solution. Action: Re-sonicate or add more DMSO.

  • Aggregation: The solution looks clear to the naked eye but data is erratic (high standard deviation). This is often colloidal aggregation.[1] Action: Use Dynamic Light Scattering (DLS) or add a non-ionic surfactant.[1]

Q: Can I use surfactants to stabilize the solution? A: Yes. For in vitro biochemical assays (non-cell), adding 0.01% Tween-20 or Triton X-100 significantly reduces hydrophobic stacking of the aromatic rings in this compound.[1]

Q: Is the aggregation reversible? A: Generally, yes . If you see precipitation, adding neat DMSO and sonicating usually redissolves the compound. However, if the compound has formed a tight crystal lattice (Ostwald ripening) over time, it may require heating to 40°C to redissolve.

Logic Tree: Troubleshooting Particulates

Troubleshooting Issue Problem: Particulates / Erratic Data Visual Visible Precipitate? Issue->Visual YesPrecip Solubility Failure Visual->YesPrecip Yes NoPrecip Colloidal Aggregation Visual->NoPrecip No (Clear) Action1 Check pH vs pI (Is pH ~7.0?) YesPrecip->Action1 Action4 Verify with DLS (Dynamic Light Scattering) NoPrecip->Action4 Action2 Increase DMSO % or Warm Buffer Action1->Action2 If pH is neutral Action3 Add Surfactant (0.01% Tween-20) Action4->Action3 Aggregates Detected

Figure 2: Diagnostic logic for identifying and resolving solubility issues.

References
  • PubChem. (n.d.).[1] this compound (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved February 4, 2026, from [Link][1]

  • Coller, B. S. (1997).[1] Platelet GPIIb/IIIa Antagonists: The First Anti-Integrin Receptor Therapeutics. Journal of Clinical Investigation. (Contextual grounding for RGD mimetic behavior).

  • Scarborough, R. M., et al. (1993).[1] Design of Potent and Specific Integrin Antagonists. Journal of Medicinal Chemistry. (Foundational chemistry of RGD mimetics and solubility challenges).

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for zwitterionic solubility profiles).

Sources

Validation & Comparative

A Comparative Analysis of Elarofiban's Integrin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Elarofiban and the Significance of Integrin Selectivity

This compound (RWJ-53308) is a nonpeptide, orally active antagonist of the fibrinogen receptor αIIbβ3, also known as glycoprotein IIb/IIIa (GPIIb/IIIa), with a high degree of potency, exhibiting an IC50 of 0.15 nM[1]. This integrin receptor is primarily expressed on platelets and plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. The therapeutic efficacy of integrin antagonists, however, is intrinsically linked to their selectivity. Off-target binding to other integrin receptors, which are ubiquitously expressed and involved in a myriad of physiological processes, can lead to unintended side effects. Therefore, a thorough understanding of an antagonist's cross-reactivity profile is paramount for predicting its clinical safety and efficacy.

This guide provides a comparative analysis of this compound's cross-reactivity with other integrin receptors, contextualized by data from other well-characterized αIIbβ3 antagonists, Tirofiban and Abciximab. We will delve into the available experimental data, outline the methodologies used to assess integrin selectivity, and provide a framework for interpreting these findings in a research and drug development context.

The Landscape of Integrin Receptors

Integrins are a large family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion[2]. There are 24 known integrins in humans, each with distinct ligand-binding specificities and tissue distribution, regulating processes ranging from embryonic development to immune responses and cancer metastasis[2][3]. They can be broadly classified based on their ligands, such as RGD-binding integrins, collagen-binding integrins, and laminin-binding integrins[4]. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for several integrins, including αIIbβ3, αvβ3, and α5β1[4][5].

Comparative Selectivity Profile of αIIbβ3 Antagonists

The ideal αIIbβ3 antagonist would exhibit high affinity for its target while demonstrating minimal to no binding to other integrin subtypes. The following table summarizes the available data on the binding affinities of this compound and its comparators.

Integrin SubtypeThis compound (IC50/Ki)Tirofiban (IC50/Ki)Abciximab (IC50/Ki/Binding)
αIIbβ3 0.15 nM [1]~37 nM (platelet aggregation)[6]Binds with high affinity
αvβ3 Data not publicly availableNo significant inhibition observed[7]Binds with similar affinity to αIIbβ3[6]
αMβ2 (Mac-1) Data not publicly availableData not publicly availableBinds to the activated receptor[6][8][9]
α5β1 Data not publicly availableData not publicly availableData not publicly available
αLβ2 Data not publicly availableData not publicly availableData not publicly available

Analysis of the Comparative Data:

  • Tirofiban: This small molecule antagonist is considered to be highly selective for αIIbβ3, with studies showing no significant inhibition of αvβ3-mediated cell functions[7]. This selectivity is a key differentiator from the broader-acting antibody-based inhibitor, Abciximab.

  • Abciximab: As a monoclonal antibody fragment, Abciximab exhibits a broader cross-reactivity profile. It is well-documented to bind not only to αIIbβ3 but also to the vitronectin receptor (αvβ3) with similar affinity and to the activated leukocyte integrin Mac-1 (αMβ2)[6][8][9][10]. This cross-reactivity may contribute to its pleiotropic effects, including anti-inflammatory actions, but also carries the potential for a wider range of side effects.

Experimental Methodologies for Assessing Integrin Cross-Reactivity

Determining the selectivity profile of an integrin antagonist requires a battery of robust and validated in vitro assays. The choice of assay depends on the specific question being addressed, from initial high-throughput screening to detailed kinetic analysis.

Signaling Pathway of Integrin αIIbβ3

Integrin Signaling Integrin αIIbβ3 Signaling Cascade cluster_0 Platelet Activation cluster_1 Inside-Out Signaling cluster_2 Outside-In Signaling Agonist Agonist (e.g., ADP, Thrombin) GPCR GPCR Agonist->GPCR binds Talin Talin GPCR->Talin activates Kindlin Kindlin GPCR->Kindlin activates Integrin_Inactive αIIbβ3 (Inactive) Talin->Integrin_Inactive binds to β3 tail Kindlin->Integrin_Inactive binds to β3 tail Integrin_Active αIIbβ3 (Active) Integrin_Inactive->Integrin_Active Conformational Change Fibrinogen Fibrinogen Integrin_Active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets This compound This compound This compound->Integrin_Active blocks binding

Caption: A simplified diagram of the αIIbβ3 integrin signaling pathway.

Cell Adhesion Assays

Principle: These assays measure the ability of a compound to inhibit the attachment of cells expressing a specific integrin to a plate coated with the corresponding extracellular matrix (ECM) protein or a specific ligand.

Step-by-Step Protocol:

  • Plate Coating: 96-well plates are coated with a specific ECM protein (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3, fibronectin for α5β1) or a synthetic peptide containing the recognition motif (e.g., RGD). The plates are then washed and blocked to prevent non-specific binding.

  • Cell Culture and Labeling: Cells endogenously expressing the integrin of interest, or cell lines engineered to overexpress a specific integrin, are cultured. For quantification, cells can be labeled with a fluorescent dye such as Calcein-AM.

  • Inhibition Assay: Labeled cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Adhesion: The cell-compound mixture is added to the coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is calculated by plotting the percentage of inhibition against the compound concentration.

Causality and Self-Validation: By using a panel of different coated ligands and cell lines expressing different integrin subtypes, a selectivity profile can be established. The inclusion of positive controls (known inhibitors) and negative controls (vehicle) validates the assay's performance.

Solid-Phase Binding Assays (ELISA-like)

Principle: This cell-free assay measures the direct inhibition of purified integrin receptor binding to its immobilized ligand.

Step-by-Step Protocol:

  • Plate Coating: Similar to the cell adhesion assay, microtiter plates are coated with an integrin ligand.

  • Inhibition Reaction: Purified integrin receptor is pre-incubated with various concentrations of the test compound.

  • Binding: The integrin-compound mixture is added to the coated wells and incubated.

  • Detection: A primary antibody specific for the integrin receptor is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Causality and Self-Validation: This method provides a direct measure of the interaction between the inhibitor and the receptor-ligand pair, removing the complexities of cellular signaling. Comparing results across a panel of purified integrins provides a clear selectivity profile.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an interaction.

Step-by-Step Protocol:

  • Sensor Chip Immobilization: A purified integrin receptor or its ligand is immobilized on the surface of a sensor chip.

  • Analyte Injection: The test compound (analyte) is flowed over the sensor chip at various concentrations.

  • Real-time Monitoring: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. This is recorded in a sensorgram.

  • Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined from the sensorgram data. The equilibrium dissociation constant (KD), a measure of affinity, is calculated as kd/ka.

Causality and Self-Validation: SPR provides detailed kinetic information beyond simple endpoint measurements, allowing for a more nuanced understanding of the binding interaction. The specificity of the interaction can be confirmed by injecting a non-related analyte as a negative control.

Experimental Workflow for Assessing Integrin Antagonist Selectivity

Selectivity Workflow Workflow for Integrin Antagonist Selectivity Profiling Start Test Compound (e.g., this compound) Primary_Screen Primary Screen: αIIbβ3 Binding Assay (e.g., ELISA) Start->Primary_Screen Potency_Check Potent αIIbβ3 Antagonist? Primary_Screen->Potency_Check Selectivity_Panel Selectivity Panel: Cell Adhesion Assays (αvβ3, α5β1, αMβ2, etc.) Potency_Check->Selectivity_Panel Yes Stop Discard Compound Potency_Check->Stop No Cross_Reactivity_Check Cross-Reactivity Observed? Selectivity_Panel->Cross_Reactivity_Check Kinetic_Analysis Kinetic Analysis: Surface Plasmon Resonance (SPR) (Determine KD, ka, kd) Cross_Reactivity_Check->Kinetic_Analysis No Non_Selective Further Optimization Required Cross_Reactivity_Check->Non_Selective Yes Selective_Compound Highly Selective Compound Identified Kinetic_Analysis->Selective_Compound Non_Selective->Start Iterate Design

Caption: A logical workflow for determining the selectivity of an integrin antagonist.

Conclusion and Future Directions

This compound stands out as a remarkably potent antagonist of the integrin αIIbβ3. While its high potency suggests a favorable selectivity profile, the lack of publicly available, comprehensive cross-reactivity data against a broad panel of integrin receptors remains a significant knowledge gap. For drug development professionals, this underscores the critical importance of conducting thorough selectivity profiling early in the discovery process.

In contrast, the selectivity profiles of Tirofiban and Abciximab are better characterized, with Tirofiban demonstrating high selectivity for αIIbβ3 and Abciximab exhibiting known cross-reactivities with αvβ3 and Mac-1. These compounds serve as valuable benchmarks for assessing the specificity of novel αIIbβ3 antagonists.

The experimental methodologies outlined in this guide provide a robust framework for researchers to elucidate the selectivity of their compounds. A combination of cell-based and cell-free assays, culminating in detailed kinetic analysis using techniques like SPR, is essential for building a comprehensive and reliable selectivity profile. As the field of integrin-targeted therapies continues to evolve, a deep understanding of the nuanced interactions between antagonists and the diverse family of integrin receptors will be indispensable for the development of safer and more effective drugs.

References

  • Reichart, F., et al. (2019). Selective Targeting of Integrin αvβ8 by a Highly Active Cyclic Peptide. Journal of Medicinal Chemistry, 62(4), 2024-2037. [Link][5]

  • Aggrastat® (tirofiban hydrochloride) Injection Product Monograph. (2018). [Link][11]

  • Gahmberg, C. G., et al. (2021). Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin. Toxicology and Applied Pharmacology, 428, 115669. [Link][2]

  • Wang, D., et al. (2023). Targeting integrin pathways: mechanisms and advances in therapy. Signal Transduction and Targeted Therapy, 8(1), 164. [Link][3]

  • Patsnap Synapse. This compound. [Link][12]

  • Roy, A., et al. (2023). De novo design of highly selective miniprotein inhibitors of integrins αvβ6 and αvβ8. Nature Communications, 14(1), 5649. [Link][13]

  • Gahmberg, C. G., et al. (2021). Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and obtustatin. Toxicology and Applied Pharmacology, 428, 115669. [Link][14]

  • PubChem. Abciximab. [Link][6]

  • Peter, K., et al. (2000). Effects of abciximab and tirofiban on vitronectin receptors in human endothelial and smooth muscle cells. Journal of Cardiovascular Pharmacology, 36(3), 335-342. [Link][7]

  • Chigaev, A., et al. (2001). Real time analysis of the affinity regulation of alpha 4-integrin. The physiologically activated receptor is intermediate in affinity between resting and Mn(2+) or antibody activation. The Journal of Biological Chemistry, 276(50), 48670-48678. [Link][15]

  • ResearchGate. Abciximab Binding to and Blocking of GP IIb/IIIa and v 3. [Link][16]

  • Chan, J. R., et al. (2020). An integrin-binding array platform identifies αvβ8 and α5β1 integrins on rat primary cortical neurons to support their survival and growth. Scientific Reports, 10(1), 6614. [Link][17]

  • ResearchGate. Selectivity of the collagen-binding integrin inhibitors, TC-I-15 and Obtustatin. [Link][18]

  • ResearchGate. Selective Targeting of Integrin αvβ8 by a Highly Active Cyclic Peptide. [Link][19]

  • PubChem. This compound. [Link][20]

  • Amadio, P., et al. (2019). Tirofiban Positively Regulates β1 Integrin and Favours Endothelial Cell Growth on Polylactic Acid Biopolymer Vascular Scaffold (BVS). Journal of Clinical Medicine, 8(11), 1851. [Link][21]

  • Clinical Immunology Society. Abciximab. [Link][8]

  • Aggrastat® (tirofiban hydrochloride) Injection Mechanism of Action. [Link][22]

  • Wang, D., et al. (2023). Targeting integrin pathways: mechanisms and advances in therapy. Signal Transduction and Targeted Therapy, 8(1), 164. [Link][4]

  • Schwarz, M., et al. (2002). The GP IIb/IIIa inhibitor abciximab (c7E3) inhibits the binding of various ligands to the leukocyte integrin Mac-1 (CD11b/CD18, alphaMbeta2). Thrombosis Research, 107(3-4), 119-125. [Link][9]

  • ResearchGate. Targeting integrins αvβ3 and α5β1 with new β-lactam derivatives. [Link][23]

Sources

Assessing the in vivo antithrombotic efficacy of Elarofiban against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Elarofiban (RWJ-53308) represents a potent, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin


). Designed to overcome the limitations of intravenous-only agents like Abciximab and Tirofiban, this compound demonstrated significant oral bioavailability and high potency in preclinical models.

This guide provides a technical comparison of this compound against standard-of-care GPIIb/IIIa inhibitors, focusing on in vivo efficacy in canine and guinea pig thrombosis models. It addresses the critical balance between antithrombotic efficacy and hemostatic safety (bleeding risk), a pivotal challenge in the development of oral fibrinogen receptor antagonists.

Mechanistic Profile & Comparative Potency

Mechanism of Action

The GPIIb/IIIa receptor is the final common pathway for platelet aggregation. Regardless of the initial stimulus (ADP, Thrombin, Collagen), aggregation requires the binding of fibrinogen to the activated GPIIb/IIIa receptor to bridge platelets. This compound acts as a competitive antagonist, blocking this binding site with high affinity.

Comparative Pharmacodynamics

This compound exhibits superior in vitro potency compared to first-generation agents. The table below synthesizes binding affinity and aggregation inhibition data.

Table 1: Comparative Potency of GPIIb/IIIa Antagonists

FeatureThis compound (RWJ-53308)Tirofiban (Aggrastat)Abciximab (ReoPro)
Molecule Type Non-peptide small moleculeNon-peptide small moleculeMonoclonal Antibody (Fab)
Binding Affinity (

/

)
0.4 ± 0.3 nM (Fibrinogen binding)~24 nM~1-2 nM
Aggregation

(Human PRP)
60 ± 12 nM ~37 nM~25 nM (approx)
Reversibility ReversibleReversibleIrreversible (slow dissociation)
Route of Admin IV & OralIV OnlyIV Only

Analytic Insight: this compound's sub-nanomolar affinity for the fibrinogen binding site (0.4 nM) indicates a tighter binding profile than Tirofiban. However, in plasma (PRP), protein binding shifts the effective


 to the nanomolar range comparable to clinical agents, highlighting the importance of plasma protein binding corrections in translational modeling.
Pathway Visualization

The following diagram illustrates the critical intervention point of this compound within the platelet activation cascade.

GPIIbIIIa_Pathway Agonists Agonists (ADP, Thrombin, Collagen) Activation Inside-Out Signaling (Conformational Change) Agonists->Activation Receptor Activated GPIIb/IIIa Receptor Activation->Receptor Aggregation Platelet Aggregation (Thrombus Formation) Receptor->Aggregation Binding Required Fibrinogen Fibrinogen (Ligand) Fibrinogen->Receptor Binds to RGD sequence This compound This compound (RWJ-53308) This compound->Receptor Competitive Blockade (IC50 = 0.4 nM)

Caption: this compound competitively blocks the activated GPIIb/IIIa receptor, preventing fibrinogen cross-linking regardless of the upstream agonist.

In Vivo Efficacy Assessment

The antithrombotic efficacy of this compound was rigorously validated in two gold-standard animal models: the Canine Arteriovenous (AV) Shunt Model and the Guinea Pig Carotid Artery Pinch-Injury Model .

Study A: Canine AV Shunt Model (High-Shear Thrombosis)

This model simulates high-shear arterial thrombosis, relevant to stent thrombosis and acute coronary syndromes.[1]

  • Protocol Overview: An extracorporeal shunt containing a thrombogenic surface (cotton thread or rough tubing) connects the femoral artery and vein. Blood flow deposits platelets on the surface, forming a thrombus over a fixed time.

  • This compound Performance:

    • Intravenous: Dose-dependent reduction in thrombus weight at 0.01–0.1 mg/kg .

    • Oral: Significant efficacy observed at 3 mg/kg , reducing thrombus weight effectively for up to 4-6 hours.

  • Comparator (Tirofiban): Tirofiban typically requires a continuous infusion (e.g., 0.3–3.0 µg/kg/min) to maintain efficacy due to its short half-life (~2 hours). This compound's ability to maintain efficacy after a single bolus distinguishes its PK/PD profile.

Study B: Guinea Pig Carotid Pinch-Injury (Cyclic Flow Reductions)

This model measures the drug's ability to prevent vessel occlusion following endothelial damage and stenosis.

  • Metric: Cyclic Flow Reductions (CFRs). As platelets aggregate at the injury site, blood flow drops to zero; the thrombus then embolizes, restoring flow. The frequency of these cycles indicates thrombotic potential.

  • This compound Performance:

    • Complete Suppression: Achieved at 0.7 mg/kg IV .

    • Mechanism: Prevents the stabilization of the platelet plug, maintaining vessel patency.

Table 2: In Vivo Efficacy Benchmarks

ModelMetricThis compound Efficacy ThresholdTirofiban Reference Efficacy
Canine AV Shunt Thrombus Weight Reduction>80% reduction at 0.1 mg/kg IV >95% reduction at 3.0 µg/kg/min (infusion)
Guinea Pig Pinch CFR Suppression100% suppression at 0.7 mg/kg IV Effective at comparable molar doses
Bleeding Time Template Bleeding TimeProlonged >3x baseline at efficacyProlonged >3-4x baseline at efficacy

Experimental Protocols

To replicate the assessment of this compound, the following self-validating protocols are recommended. These protocols include internal controls to ensure data integrity.

Protocol 1: Canine Arteriovenous (AV) Shunt Assay

Objective: Quantify antithrombotic potency via thrombus mass reduction.

Workflow Diagram:

AV_Shunt_Protocol Step1 1. Anesthesia & Cannulation (Femoral A/V) Step2 2. Shunt Assembly (Silicon tubing + Cotton thread substrate) Step1->Step2 Step3 3. Control Run (15 min flow, no drug) *Baseline Thrombus* Step2->Step3 Step4 4. Drug Administration (this compound IV/PO) Step3->Step4 Control Validation Check: Control thrombus > X mg? Step3->Control Step5 5. Test Run (15 min flow) *Post-Drug Thrombus* Step4->Step5 Step6 6. Quantitation (Wet/Dry Weight Comparison) Step5->Step6

Caption: Standardized workflow for the Canine AV Shunt model allowing within-subject control.

Detailed Methodology:

  • Preparation: Anesthetize fasted mongrel dogs (sodium pentobarbital, 30 mg/kg IV). Ventilate mechanically.

  • Access: Cannulate the left femoral artery and vein.

  • Shunt Construction: Connect the artery to the vein using silicon tubing containing a roughened thrombogenic surface (e.g., a cotton thread suspended in the lumen).

  • Control Phase: Allow blood to flow through the shunt for 15 minutes . Remove the thread, weigh the thrombus (wet weight), and record as Baseline.

  • Drug Phase: Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg IV bolus). Allow 15 minutes for distribution.

  • Test Phase: Insert a new thrombogenic thread and re-establish flow for 15 minutes. Remove and weigh.

  • Calculation:

    
    .
    
Protocol 2: Template Bleeding Time (Safety Assessment)

Objective: Determine the therapeutic window by correlating efficacy with hemostatic disruption.

  • Site: Buccal mucosa (inner lip) of the anesthetized dog.[2]

  • Device: Spring-loaded blade device (e.g., Simplate or Surgicutt) to ensure uniform incision depth (5mm long x 1mm deep).

  • Measurement: Blot blood from the incision every 30 seconds using filter paper (do not touch the wound directly).

  • Endpoint: Time until blood no longer stains the paper.

  • Comparison: Perform simultaneously with the AV shunt efficacy points to generate an Efficacy vs. Bleeding curve.

Critical Analysis: The Oral Paradox

While this compound demonstrates robust in vivo efficacy comparable to or exceeding Tirofiban, researchers must contextualize these results within the broader history of oral GPIIb/IIIa antagonists.

The "Partial Agonist" Risk: Unlike Abciximab (which is a large antibody causing steric hindrance), small molecules like this compound induce a conformational change in the receptor. At low plasma concentrations (trough levels with oral dosing), these agents can inadvertently expose Ligand-Induced Binding Sites (LIBS), potentially promoting platelet activation rather than inhibiting it.

Therapeutic Window:

  • Tirofiban (IV): Constant infusion maintains >90% receptor occupancy continuously.

  • This compound (Oral): Fluctuating plasma levels create periods of sub-optimal occupancy (<80%).

References

  • Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist. Source: PubMed / Vertex AI Search URL:[Link] (Search Term: RWJ-53308 antithrombotic activity)

  • Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure. Source: PubMed URL:[3][Link]

  • Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis. Source: PubMed URL:[3][Link]

  • Comparison of two platelet glycoprotein IIb/IIIa inhibitors, tirofiban and abciximab, for the prevention of ischemic events with percutaneous coronary revascularization (TARGET Study). Source: New England Journal of Medicine URL:[1][Link]

  • Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist. (Context for oral class failure) Source: Medicinal Research Reviews URL:[Link]

Sources

Comparative Analysis Guide: Elarofiban (RWJ-53308) Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Elarofiban Profile

This compound (RWJ-53308) represents a distinct class of non-peptide, small-molecule antagonists targeting the platelet glycoprotein IIb/IIIa (


) receptor. Unlike the clinically established intravenous agents (Tirofiban, Eptifibatide), this compound was developed to explore oral bioavailability  in fibrinogen receptor blockade.

This guide provides a rigorous statistical and experimental framework for comparing this compound against current Standard of Care (SoC) ligands. The focus is on ex vivo pharmacodynamics, receptor affinity kinetics, and statistical validation of potency.

Core Mechanism of Action

This compound functions as a competitive antagonist, mimicking the RGD (Arg-Gly-Asp) sequence to occupy the fibrinogen-binding pocket of the activated GPIIb/IIIa complex. By blocking this "final common pathway," it prevents platelet cross-linking regardless of the upstream agonist (ADP, Thrombin, Collagen).

GPIIbIIIa_Pathway Agonists Agonists (ADP, Thrombin, TXA2) Activation Platelet Activation (Conformational Change) Agonists->Activation Receptor GPIIb/IIIa Receptor (Activated) Activation->Receptor Fibrinogen Fibrinogen Binding Receptor->Fibrinogen Native Ligand Aggregation Platelet Aggregation (Thrombus Formation) Fibrinogen->Aggregation This compound This compound (RWJ-53308) (Competitive Antagonist) This compound->Receptor Blocks (High Affinity) Tirofiban Tirofiban (IV Comparator) Tirofiban->Receptor Blocks

Figure 1: Mechanism of Action.[1] this compound competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, halting the aggregation cascade.[2]

Comparative Data Analysis

To validate this compound utility, researchers must benchmark it against established antagonists. The following data synthesizes preclinical binding assays and functional inhibition studies.

Table 1: Physicochemical and Pharmacodynamic Comparison
ParameterThis compound (RWJ-53308)Tirofiban (Aggrastat)Eptifibatide (Integrilin)
Molecule Type Non-peptide Small MoleculeNon-peptide Small MoleculeCyclic Heptapeptide (KGD)
Target GPIIb/IIIa (

)
GPIIb/IIIa (

)
GPIIb/IIIa (

)
Primary Route Oral / IVIV OnlyIV Only
IC50 (Binding) 0.15 nM [1]~10–15 nM [2]~120 nM
Reversibility ReversibleReversibleReversible
Bioavailability ~16% (Canine model) [1]N/A (IV)N/A (IV)
Dissociation Slow-offsetFast-offsetFast-offset

Scientific Insight: this compound demonstrates a significantly lower IC50 (0.15 nM) compared to Tirofiban, indicating higher intrinsic affinity. However, in drug development, higher affinity does not always correlate to superior clinical safety; the "fast-off" kinetics of Tirofiban are often preferred to manage bleeding risks.

Experimental Protocols & Statistical Validation

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Determine the IC50 of this compound in inhibiting ADP-induced platelet aggregation compared to Tirofiban.

Methodology:

  • Preparation: Collect human venous blood in 3.2% sodium citrate (1:9 ratio).

  • Isolation: Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Baseline: Prepare Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000g for 10 min.

  • Dosing: Incubate PRP aliquots (250 µL) with this compound (0.01 nM – 100 nM) or Vehicle (DMSO <0.1%) for 10 minutes at 37°C.

  • Induction: Add ADP (final concentration 20 µM) to trigger aggregation.

  • Measurement: Record light transmission for 6 minutes using an aggregometer.

Statistical Analysis Plan:

  • Normalization: Convert % Aggregation to % Inhibition relative to Vehicle control.

    
    
    
  • Curve Fitting: Use Non-linear regression (4-parameter logistic model) to calculate IC50.

    
    
    
  • Hypothesis Testing: Perform One-way ANOVA followed by Dunnett’s post-hoc test to compare this compound efficacy groups against the Vehicle.

Protocol B: Receptor Occupancy Assay (Flow Cytometry)

Objective: Quantify the specific binding of this compound to the GPIIb/IIIa receptor.

FlowCytometry_Workflow Sample Whole Blood (Citrated) Incubate Incubate w/ This compound Sample->Incubate Activate Activate w/ ADP (20µM) Incubate->Activate Stain Stain w/ PAC-1 FITC Ab Activate->Stain Fix Fixation (1% Paraformaldehyde) Stain->Fix Analyze Flow Cytometry (MFI Analysis) Fix->Analyze

Figure 2: Receptor Occupancy Workflow. PAC-1 antibody binds only to the activated, unblocked GPIIb/IIIa receptor. A decrease in fluorescence indicates successful this compound binding.

Methodology:

  • Gating Strategy: Identify platelets via CD41/CD61 markers.

  • Probe: Use PAC-1 FITC antibody. PAC-1 recognizes the activated GPIIb/IIIa receptor but competes with this compound.

  • Readout: As this compound concentration increases, PAC-1 binding (Mean Fluorescence Intensity - MFI) should decrease.

Critical Statistical Considerations

When publishing comparative data for this compound, avoid common statistical pitfalls:

  • Sample Size Justification (Power Analysis): For LTA studies, assuming a standard deviation of 10% in aggregation response, a sample size of

    
     donors is required to detect a 20% difference in inhibition with 80% power (
    
    
    
    ).
  • Handling Heterogeneity: Platelet response varies significantly between donors. Always use a Repeated Measures ANOVA or a Mixed-Effects Model where "Donor" is treated as a random effect.

    • Incorrect: Pooling all data points as independent observations.

    • Correct:Model: Inhibition ~ Concentration + (1|Donor)

  • Outlier Detection: Use the ROUT method (Q=1%) to identify unstable PRP preparations before curve fitting. Do not manually exclude data points without statistical justification.

References

  • Cohen, J. H., et al. (2003).[3] "A Practical Synthesis of the Platelet Fibrinogen Antagonist, this compound." Organic Process Research & Development.

  • Medicure Pharma. (2023). "Aggrastat (Tirofiban HCl) Prescribing Information." FDA Label.

  • Damiano, B. P., et al. (2001). "Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist."[4] Thrombosis Research.

  • Topol, E. J., et al. (2001). "Comparison of the effects of Tirofiban and Abciximab (TARGET Trial)." New England Journal of Medicine.[5]

Sources

Safety Operating Guide

Elarofiban (RWJ-53308) Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Stop and Read: Elarofiban is a potent, small-molecule antagonist of the GPIIb/IIIa (integrin


)  receptor. Unlike general organic reagents, its primary hazard is biological mechanism-based toxicity .

As a researcher, you must understand that this compound acts as a fibrinogen mimetic. Even in trace quantities, it inhibits platelet aggregation. If absorbed through the skin—particularly when dissolved in carrier solvents like DMSO—it poses a systemic bleeding risk.

The Core Directive:

Do not attempt to chemically deactivate this compound at the bench (e.g., via oxidation/bleach). Small molecule inhibitors are often resistant to standard oxidative degradation or yield unknown byproducts. High-temperature incineration is the only validated method for complete destruction.

Pre-Disposal Assessment & PPE

Before handling waste, assess the state of the compound. The disposal pathway diverges based on whether the compound is a Solid API , a Stock Solution , or Trace Waste .

Personal Protective Equipment (PPE) Matrix

Rationale: this compound is often solvated in DMSO, a potent skin penetrant that carries the API into the bloodstream.

PPE ComponentSpecificationScientific Rationale
Gloves Double Nitrile (Min 0.11mm thickness)Standard latex is permeable to DMSO. Double-gloving creates a sacrificial barrier.
Respiratory N95 or Fume Hood (Sash <18")Prevents inhalation of aerosolized powder (Solid API).
Eye Protection Chemical Splash GogglesH319 Hazard: Causes serious eye irritation.[1][2]
Clothing Lab Coat + Tyvek SleevesPrevents sleeve contamination during liquid transfer.
Operational Protocols: Step-by-Step Disposal
Protocol A: Solid Waste (Pure API or Spills)

Applicability: Expired powder, spilled solids, or weighing boat residue.

  • Containment: Do not sweep dry powder. This generates aerosols.[3]

    • Spill: Cover with a chemically compatible absorbent pad dampened with ethanol.

    • Bulk: Transfer directly to a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Segregation: Label the container as "High Potency Pharmaceutical Waste - TOXIC."

  • Validation: Ensure the lid is taped shut with paraffin film to prevent loosening during transit.

  • Disposal Path: Designate for Incineration Only . Do not landfill.

Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: this compound dissolved in DMSO, Ethanol, or Water.

  • Solvent Compatibility Check:

    • DMSO/Ethanol Stocks: Segregate into "Organic Hazardous Waste."

    • Aqueous/Media: Segregate into "Aqueous Hazardous Waste."

    • Critical: Do not mix with oxidizers (Nitric acid, Peroxides) as DMSO reacts violently.

  • The "Rinse" Rule:

    • Triple-rinse the original vial with the carrier solvent (e.g., DMSO).

    • Add rinsate to the waste container.

    • Why? This ensures the source container is "RCRA Empty" (<3% residue), allowing the glass to be disposed of as glass waste (if permitted) or solid hazardous waste.

  • Labeling:

    • List "this compound" explicitly.

    • List the solvent (e.g., "99% DMSO, <1% this compound").

    • Mark "Destruction by Incineration."

Protocol C: Sharps and Labware

Applicability: Syringes, pipette tips, and vials used with this compound.

  • Immediate Isolation: Do not recap needles.

  • Container: Place all contaminated sharps/tips into a Red Biohazard/Sharps Bin specifically tagged for Chemical Incineration .

    • Note: Standard autoclaving does NOT destroy small molecule APIs like this compound. The waste must be incinerated.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for this compound disposal. This logic ensures compliance with EPA standards and minimizes exposure risk.

Elarofiban_Disposal Start This compound Waste Generated State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Sharps Sharps / Labware State_Check->Sharps Solid_Cont Contain in HDPE Jar (No Sweeping) Solid->Solid_Cont Solvent_Check Check Solvent Base Liquid->Solvent_Check No_Drain NEVER Pour Down Drain Liquid->No_Drain Sharp_Bin Chem-Contaminated Sharps Container Sharps->Sharp_Bin Solid_Label Label: Toxic Pharm Waste Solid_Cont->Solid_Label Incineration FINAL DISPOSAL: High-Temp Incineration Solid_Label->Incineration Org_Waste Organic Waste Stream (DMSO/EtOH) Solvent_Check->Org_Waste Aq_Waste Aqueous Waste Stream (Media/Buffer) Solvent_Check->Aq_Waste Org_Waste->Incineration Aq_Waste->Incineration No_Autoclave Do NOT Autoclave Sharp_Bin->No_Autoclave No_Autoclave->Incineration

Figure 1: Operational decision tree for this compound waste streams. Green nodes indicate the final required state.

Regulatory & Technical Data

To ensure compliance with Environmental Health & Safety (EHS) and RCRA (Resource Conservation and Recovery Act) guidelines, utilize the following data for waste manifesting.

Waste Classification Table
ParameterValue/ClassificationNotes
Compound Name This compound (RWJ-53308)
CAS Number 198958-88-2 (Generic)Use specific CAS if salt form differs.
EPA Waste Code Non-Regulated Hazardous Not P-listed or U-listed, but must be managed as toxic.
RCRA Status Pharmaceutical WasteManage under 40 CFR Part 266 Subpart P (if applicable).[4]
Destruction Method Incineration > 1000°CRequired to break the peptide-mimetic backbone.
The "Self-Validating" System

A proper disposal protocol validates itself. Before leaving the lab, ask:

  • The Shake Test: Is the liquid waste container compatible? (No heat generation/pressure buildup after 5 mins).

  • The Visual Check: Is the label visible and does it explicitly say "this compound"? (Generic labels like "Waste" are insufficient for emergency responders).

  • The Seal: Is the solid waste double-bagged or taped? (Prevents fugitive dust).[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P.

  • PubChem. (n.d.). Compound Summary: Tirofiban (Analogous RGD Mimetic Safety Profile). National Library of Medicine.

  • Hoekstra, W. J., et al. (1999). Discovery of this compound (RWJ-53308): A highly potent, orally active, antiplatelet agent. Journal of Medicinal Chemistry. (Contextualizing potency for risk assessment).

Sources

Personal Protective Equipment (PPE) & Safety Guide: Elarofiban (RWJ-53308)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

Elarofiban (RWJ-53308) is not a standard bench chemical; it is a highly potent, orally active fibrinogen receptor antagonist (GPIIb/IIIa inhibitor).

  • Pharmacological Potency: With an IC50 of 0.15 nM [1], this compound is biologically active at extremely low concentrations.

  • Primary Hazard: Systemic absorption via inhalation or mucocutaneous contact can inhibit platelet aggregation, leading to hemorrhage or prolonged bleeding times.

  • Operational Classification: Due to its nanomolar potency, this compound must be handled under Occupational Exposure Band (OEB) 4 standards (Potent Compound) until site-specific toxicology proves otherwise.

The Directive: PPE alone is insufficient. Safety relies on a "Defense-in-Depth" strategy where Engineering Controls (Isolators/BSC) are primary, and PPE serves as the critical fail-safe.

Risk-Based PPE Matrix

The following PPE selection is based on the Control Banding approach for high-potency APIs (Active Pharmaceutical Ingredients).

Table 1: Task-Specific PPE Requirements
Task CategoryRespiratory ProtectionDermal Protection (Hands)Body & Eye ProtectionRationale
1.[1] Weighing / Powder Handling (Highest Risk)PAPR (Powered Air Purifying Respirator) with HEPA filters OR work inside a Class II Type B2 BSC .Double Nitrile Gloves (min 5 mil outer, 4 mil inner). Change outer pair every 30 mins.Tyvek® Lab Coat (Wrist-fitted) + Safety Goggles (Unvented).Powder aerosolization risk is highest here. Inhalation allows rapid systemic uptake.
2. Solution Preparation / Pipetting N95/P100 Respirator (if outside containment) or Surgical Mask (if inside BSC).Double Nitrile Gloves . Inspect for micro-tears before donning.Standard Lab Coat (Buttoned to neck) + Safety Glasses with side shields.Liquid reduces aerosol risk, but splashes remain a hazard.
3. In-Vivo Administration (Injection/Gavage)N95 Respirator (Animal dander + compound protection).Double Nitrile Gloves (Long cuff preferred).Disposable Gown (Front-closed) + Face Shield (if bite/scratch risk exists).Protects against accidental needle sticks and animal fluids containing metabolites.
4. Spill Cleanup (>10mg or >10mL)Full-Face Elastomeric Respirator with P100 cartridges.Chem-Tape or Silver Shield laminate gloves under Nitrile.Tyvek® Coveralls + Boot Covers .Maximum protection required against unknown concentration exposure.

Operational Protocol: Gowning & De-Gowning

For potent compounds like this compound, cross-contamination is a major variable. The "Dirty-to-Clean" logic does not apply; we use "Clean-to-Dirty" for entry and "Dirty-to-Clean" for exit.

Phase A: Donning (Entry)
  • Pre-Check: Verify integrity of the Biological Safety Cabinet (BSC) airflow alarm.

  • Shoe Covers: Don shoe covers to prevent tracking powder residues out of the zone.

  • Inner Gloves: Don the first pair of nitrile gloves. Tape the cuff to the lab coat sleeve if using Tyvek sleeves.

  • Outer Gloves: Don the second pair of nitrile gloves (different color preferred to spot tears).

  • Eye/Face: Don safety glasses/goggles before entering the active workspace.

Phase B: Doffing (Exit) - The Critical Step

Most exposures occur here due to dust migration from PPE to skin.

  • Outer Glove Removal: Remove outer gloves inside the BSC/Hood. Dispose of them as hazardous waste immediately.

  • Gown Removal: Unbutton/unzip carefully. Roll the gown inside-out to trap any potential powder residue inside the bundle.

  • Inner Glove Removal: Remove inner gloves using the "beak" method (pinch and pull) to avoid skin contact.

  • Wash: Immediately wash hands with soap and water for 30 seconds. Do not use alcohol gel as a substitute for washing when handling potent APIs (it does not mechanically remove particulates).

Engineering Controls & Workflow Logic

PPE is the last line of defense. The primary barrier must be the containment device.

Visualizing the Safety Hierarchy

The following diagram illustrates the decision logic for handling this compound, prioritizing containment over PPE.

Elarofiban_Safety_Workflow Start Start: this compound Handling Form Material State? Start->Form Powder Powder / Solid Form->Powder High Potency Risk Liquid Solution / Liquid Form->Liquid Reduced Risk Isolator REQUIRED: Class II BSC or Powder Containment Hood Powder->Isolator Bench Allowed: Standard Fume Hood or Bench (if sealed) Liquid->Bench PPE_High PPE: Double Nitrile + Tyvek + Respirator (if open sash) Isolator->PPE_High Waste Disposal: High-Temp Incineration (NO Drain Disposal) PPE_High->Waste PPE_Med PPE: Single Nitrile + Lab Coat + Glasses Bench->PPE_Med PPE_Med->Waste

Caption: Operational decision tree for this compound handling. Red pathways indicate high-risk operations requiring enhanced containment.

Deactivation & Disposal

Standard laboratory bleach is not a universal deactivator for complex organic APIs.

Spill Response (Liquid)
  • Absorb: Use absorbent pads to capture the bulk liquid.

  • Deactivate: Apply a 10% Sodium Hypochlorite (Bleach) solution or a dedicated surfactant-based cleaner (e.g., Contrad® 70) to the surface. Allow 15 minutes of contact time to degrade the organic structure.

  • Clean: Wipe with 70% Ethanol to remove bleach residue.

Waste Disposal Stream
  • Solid Waste: All vials, pipette tips, and contaminated PPE must be segregated into "Cytotoxic/Potent Compound" waste bins (usually Yellow or Purple bins, depending on regional regulations).

  • Destruction Method: High-Temperature Incineration is the only approved method for final destruction [2].

  • Prohibition: Under NO circumstances should this compound be disposed of down the sink or in general municipal trash.

References

  • National Institutes of Health (NIH). (2019). Waste Disposal Guide: Biological and Chemical Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • SafeBridge Consultants. (2020). Potent Compound Safety: Categorization and Handling Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elarofiban
Reactant of Route 2
Elarofiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.